Euphorbetin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O8/c19-9-5-11-7(1-3-13(21)25-11)15(17(9)23)16-8-2-4-14(22)26-12(8)6-10(20)18(16)24/h1-6,19-20,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAPGDLENWJYSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C(C(=C2)O)O)C3=C(C(=CC4=C3C=CC(=O)O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanism of Action of Euphorbetin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphorbetin, a polyphenolic compound found in various Euphorbia species, has demonstrated significant anti-cancer potential in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. The primary modes of action identified are the induction of apoptosis through both intrinsic and extrinsic pathways, modulation of the PI3K/Akt survival pathway, and induction of cell cycle arrest. While much of the existing research has been conducted using extracts from Euphorbia plants, which contain a mixture of bioactive compounds including this compound, this guide synthesizes the available data to present a cohesive picture of its molecular interactions and therapeutic potential.
Introduction
This compound is a constituent of various plants belonging to the genus Euphorbia. Ethanolic extracts of Euphorbia lathyris seeds, rich in polyphenols like this compound, have shown notable antiproliferative effects against several cancer cell lines, particularly colon cancer and glioblastoma multiforme.[1][2] This has spurred interest in elucidating the specific molecular mechanisms by which this compound and related compounds exert their anti-cancer activities. This guide will delve into the key signaling pathways and cellular processes targeted by this compound and its containing extracts.
Induction of Apoptosis
A primary mechanism of action for this compound and Euphorbia extracts is the induction of programmed cell death, or apoptosis, in cancer cells. Evidence suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Apoptotic Pathway
The intrinsic pathway is initiated by intracellular stress and converges on the mitochondria. Euphorbia extracts have been shown to modulate the Bcl-2 family of proteins, which are key regulators of this pathway. Specifically, an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 has been observed. This shift in balance leads to mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell.[3]
Extrinsic Apoptotic Pathway
The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. Studies have indicated that Euphorbia extracts can upregulate the expression of the Fas death receptor. Ligand binding to Fas initiates the formation of the death-inducing signaling complex (DISC), which leads to the activation of the initiator caspase-8. Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3, or it can cleave the Bcl-2 family protein Bid into tBid, which then amplifies the apoptotic signal through the intrinsic pathway. The overexpression of caspases 9, 3, and 8 has been reported in cells treated with an ethanolic extract of Euphorbia lathyris seeds.[1]
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Extracts from Euphorbia fischeriana have been shown to inhibit this pathway, contributing to their anti-cancer effects.
The mechanism of inhibition involves the upregulation of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). PTEN is a lipid phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of PI3K. By reducing the levels of PIP3, PTEN prevents the recruitment and subsequent phosphorylation-dependent activation of Akt. The downregulation of phosphorylated Akt (p-Akt) has been observed in cancer cells treated with Euphorbia extracts. Inhibition of the PI3K/Akt pathway can lead to decreased cell survival and proliferation, and can also sensitize cells to apoptosis.
Induction of Cell Cycle Arrest and Cytoskeletal Disruption
In addition to inducing apoptosis, Euphorbia extracts have been reported to interfere with the cell cycle, leading to the arrest of cancer cells in various phases. The specific phase of arrest appears to be dependent on the cancer cell type. For example, G0/G1 arrest has been observed in T84 colon cancer cells, while an accumulation of cells in the S and G2/M phases has been seen in HCT-15 colon cancer cells and MCF-7 breast cancer cells.[4] This suggests that components of the extracts, likely including this compound, can modulate the activity of key cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs).
Furthermore, there are initial reports suggesting that compounds from Euphorbia lathyris may disrupt the microtubule network and induce actin filament aggregation. Such interference with the cytoskeleton can inhibit cell division, migration, and invasion.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the anti-cancer effects of Euphorbia extracts. It is important to note that these values are for extracts and not for purified this compound, unless otherwise specified.
Table 1: Cytotoxicity of Euphorbia Extracts in Various Cancer Cell Lines
| Extract Source | Cancer Cell Line | IC50 Value (µg/mL) |
| Euphorbia lathyris (ethanolic) | T84 (Colon) | 16.3 ± 2.54 |
| Euphorbia lathyris (ethanolic) | HCT-15 (Colon) | 72.9 ± 1.27 |
| Euphorbia lathyris (ethanolic) | U87MG (Glioblastoma) | 35.2 ± 3.18 |
| Euphorbia lathyris (ethanolic) | A172 (Glioblastoma) | 48.6 ± 4.21 |
| Euphorbia hirta (methanolic) | MCF-7 (Breast) | 25.26 |
| Euphorbia szovitsii (hydroalcoholic) | MDA-MB-231 (Breast) | 76.78 (24h), 59.71 (48h) |
Table 2: Effects of Euphorbia Extracts on Apoptosis and Cell Cycle
| Extract/Compound & Concentration | Cell Line | Parameter | Observation |
| Euphorbia hirta (25.00 µg/mL) | MCF-7 | Apoptosis | 34.97% early apoptotic cells at 24h |
| Euphorbia hebecarpa (100 µg/mL) | HeLa | Apoptosis | 98.5 ± 0.1% apoptotic cells |
| Euphorbia petiolata (100 µg/mL) | K562 | Apoptosis | 57.7 ± 1.9% apoptotic cells |
| Euphorbia lathyris (IC50) | T84 | Cell Cycle | Increase in G0/G1 phase |
| Euphorbia lathyris (IC50) | HCT-15 | Cell Cycle | Increase in S and G2/M phases |
| Euphornin (200 mg/L) | HeLa | Cell Cycle | Increase in G2/M phase |
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the research on Euphorbia extracts.
Cell Viability Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Euphorbia extract or purified this compound and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells, including both adherent and floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., caspases, Bcl-2, Bax, Akt, p-Akt, PTEN) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize protein expression levels.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its containing Euphorbia extracts exert their anti-cancer effects through a multi-pronged approach involving the induction of apoptosis, inhibition of the PI3K/Akt survival pathway, and disruption of the cell cycle. While the general mechanisms are becoming clearer, a significant limitation in the current body of research is the predominant use of crude extracts. Future studies should focus on using purified this compound to delineate its specific contributions to the observed biological activities and to determine its precise molecular targets. Further investigation into its effects on the cytoskeleton and its potential for in vivo efficacy and safety are also crucial next steps in evaluating this compound as a potential therapeutic agent for cancer treatment.
References
- 1. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Euphornin reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Euphorbiaceae-Derived Compounds in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compounds derived from the Euphorbia genus of plants have garnered significant interest in oncological research for their potent cytotoxic and apoptosis-inducing properties. While the term "Euphorbetin" refers to a specific chemical entity (C18H10O8), much of the contemporary research on apoptosis induction from this genus focuses on other bioactive molecules such as Euphornin and Euphorbiasteroid, as well as various extracts from Euphorbia species. This technical guide provides an in-depth overview of the molecular mechanisms underlying the pro-apoptotic effects of these compounds, with a focus on key signaling pathways, experimental validation, and quantitative data.
Core Apoptotic Pathways Activated by Euphorbia-Derived Compounds
Research has demonstrated that compounds and extracts from Euphorbia species can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is a major mechanism of apoptosis initiated by cellular stress. Several studies have shown that Euphorbia-derived compounds modulate key proteins in this pathway. For instance, treatment of cancer cells with these compounds often leads to:
-
Upregulation of Bax: Bax is a pro-apoptotic protein that, upon activation, leads to the permeabilization of the mitochondrial outer membrane.
-
Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that normally functions to inhibit apoptosis. A decreased Bcl-2 to Bax ratio is a hallmark of apoptosis induction.[1][2]
-
Mitochondrial Membrane Potential (MMP) Collapse: The altered Bax/Bcl-2 ratio disrupts the integrity of the mitochondrial membrane, leading to a loss of MMP.[2]
-
Cytochrome c Release: The permeabilized mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytoplasm.
-
Caspase-9 and -3 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[2]
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. Evidence suggests that some Euphorbia extracts can also engage this pathway:
-
Fas Receptor Upregulation: Studies have shown an upregulation of the Fas death receptor on the cell surface following treatment with certain Euphorbia extracts.[1]
-
Caspase-8 Activation: The engagement of Fas leads to the recruitment of the adaptor protein FADD and pro-caspase-8, leading to the activation of caspase-8.
-
Caspase-3 Activation: Activated caspase-8 can then directly cleave and activate the executioner caspase-3, converging with the intrinsic pathway to execute apoptosis.[2]
Other Signaling Pathways Implicated
-
SHP-1/STAT3 Pathway: Euphorbiasteroid has been shown to induce apoptosis and autophagy by promoting the expression of SHP-1 protein and suppressing the activation of STAT3.[3][4]
-
PI3K/AKT, MAPKs, and NF-κB Signaling Pathways: The flavonoid Eupafolin, found in some Euphorbia species, has been observed to induce apoptosis by inhibiting these critical cell survival pathways.[5]
Quantitative Data on Apoptosis Induction
The following tables summarize key quantitative data from various studies on the pro-apoptotic effects of Euphorbia-derived compounds and extracts.
| Compound/Extract | Cell Line | IC50 Value | Key Molecular Effects | Reference |
| Euphornin | HeLa | 50-200 mg/mL (concentration range) | Increased Bax, decreased Bcl-2, loss of MMP, increased Caspase-3, -8, -9, -10 | [2] |
| Euphorbiasteroid | HCCLM3, Hep3B | 50 µM (for apoptosis assay) | Suppressed STAT3 activation, promoted SHP-1 expression, increased cleaved PARP and Caspase-3 | [3][4] |
| E. hebecarpa extract | HeLa | 100 µg/ml (for apoptosis induction) | Upregulation of Fas and Bax, downregulation of Bcl-2, increased Caspase-3 activation | [1] |
| E. petiolata extract | K562 | 100 µg/ml (for apoptosis induction) | Upregulation of Fas and Bax, downregulation of Bcl-2, increased Caspase-3 activation | [1] |
| E. formosana extract | THP-1 | 50-200 µg/mL | Loss of MMP, release of cytochrome c, increased FADD and Fas expression | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the pro-apoptotic effects of Euphorbia-derived compounds.
Cell Viability and Proliferation Assays
-
MTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for specified time periods. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is then added, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
Apoptosis Detection
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with the compound, harvested, and then stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.[4][6]
-
Hoechst Staining: This fluorescent stain is used to visualize nuclear morphology. Apoptotic cells typically exhibit condensed or fragmented chromatin, which can be observed under a fluorescence microscope after staining with Hoechst 33342 or 33258.
Western Blot Analysis
-
Protein Expression Analysis: Western blotting is used to quantify the expression levels of key apoptosis-related proteins. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, PARP, STAT3), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assays
-
Colorimetric or Fluorometric Assays: These assays quantify the activity of specific caspases (e.g., Caspase-3, -8, -9). Cell lysates are incubated with a caspase-specific substrate that is conjugated to a chromophore or a fluorophore. The cleavage of the substrate by the active caspase releases the chromophore or fluorophore, which can be measured using a spectrophotometer or a fluorometer.
Mitochondrial Membrane Potential (MMP) Assay
-
JC-1 Staining: JC-1 is a lipophilic, cationic dye that accumulates in mitochondria. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence, often measured by flow cytometry, provides a quantitative measure of MMP.
Signaling Pathway and Workflow Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Apoptosis induction pathways activated by Euphorbia-derived compounds.
Caption: Standard workflow for Western blot analysis of apoptotic proteins.
Conclusion
The compounds derived from the Euphorbia genus represent a promising source for the development of novel anticancer therapeutics. Their ability to induce apoptosis through multiple, well-defined signaling pathways provides a strong rationale for their continued investigation. This guide has summarized the key molecular mechanisms, quantitative data, and experimental methodologies related to the pro-apoptotic effects of these natural products. Further research is warranted to isolate and characterize additional bioactive compounds from Euphorbia species and to evaluate their therapeutic potential in preclinical and clinical settings.
References
- 1. Tumor Cell Death via Apoptosis and Improvement of Activated Lymphocyte Cytokine Secretion by Extracts from Euphorbia Hebecarpa and Euphorbia Petiolata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphornin reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Euphorbiasteroid Induces Apoptosis as Well as Autophagy through Modulating SHP-1/STAT3 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eupafolin induces apoptosis and autophagy of breast cancer cells through PI3K/AKT, MAPKs and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Euphorbia formosana Root Extract Induces Apoptosis by Caspase-Dependent Cell Death via Fas and Mitochondrial Pathway in THP-1 Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Euphorbia formosana Root Extract Induces Apoptosis by Caspase-Dependent Cell Death via Fas and Mitochondrial Pathway in THP-1 Human Leukemic Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
Euphorbetin: A Technical Guide to Its Natural Sources, Extraction, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphorbetin, a polyphenolic compound, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily found in the plant genus Euphorbia, this bioactive molecule has demonstrated notable biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and a summary of its known biological effects. Quantitative data are presented in structured tables for comparative analysis, and experimental protocols are detailed to facilitate reproducibility. Additionally, this document includes diagrammatic representations of the extraction workflow and a hypothesized signaling pathway potentially modulated by this compound, based on the activities of extracts in which it is a major component.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Euphorbiaceae family, a large and diverse group of flowering plants. The primary and most studied source of this compound is the seed of Euphorbia lathyris, commonly known as caper spurge or mole plant. Ethanolic extracts of E. lathyris seeds have been shown to be particularly rich in this compound, alongside other polyphenolic compounds such as esculetin, gaultherin, and kaempferol-3-rutinoside[1].
While Euphorbia lathyris is the most cited source, other species within the Euphorbia genus may also contain this compound, though quantitative data is less readily available. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.
Extraction and Purification of this compound
The extraction and purification of this compound from its natural sources involve a multi-step process, beginning with solvent extraction followed by chromatographic separation. The following sections detail the experimental protocols for these procedures.
Extraction Methodologies
Several methods have been employed for the extraction of compounds from Euphorbia species. Ethanolic extraction is a common and effective method for obtaining a crude extract containing this compound.
Table 1: Comparison of Extraction Methods for Compounds from Euphorbia Species
| Extraction Method | Solvent System | Key Parameters | Typical Yield/Purity | Reference |
| Maceration | Ethanol, Methanol | Room temperature, 24-72 hours | Variable | General |
| Soxhlet Extraction | Ethanol, Methanol, Ethyl Acetate | 60-80°C, 3-6 hours | Higher yield than maceration | General |
| Reflux Extraction | 95% Ethanol | 3 cycles, 2-3 hours each | High yield | General |
| Ethanolic Extraction of Defatted Seeds | Ethanol:Water:HCl (50:50:0.2) | pH 2, 4°C, 30 min stirring | 117.5 ± 9.22 mg/g flour | [2][3] |
Detailed Experimental Protocol: Ethanolic Extraction from Euphorbia lathyris Seeds
This protocol is based on a method reported for obtaining a polyphenol-rich extract from Euphorbia lathyris seeds[2][3].
Materials:
-
Mature seeds of Euphorbia lathyris
-
Hexane (for defatting)
-
Ethanol (reagent grade)
-
Deionized water
-
Hydrochloric acid (12 N)
-
Magnetic stirrer
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Defatting: The seeds are first ground into a fine powder. The powder is then subjected to extraction with hexane to remove lipids. This can be done using a Soxhlet apparatus or by repeated maceration.
-
Extraction:
-
Prepare an extraction solvent of Ethanol:Water:12 N HCl in a 50:50:0.2 volume ratio. Adjust the pH to 2.
-
Mix 5 g of the defatted seed flour with 15 mL of the extraction solvent.
-
Stir the mixture on a magnetic stirrer for 30 minutes at 4°C in a reducing atmosphere (e.g., under a nitrogen blanket) to minimize oxidation of phenolic compounds.
-
Centrifuge the mixture at 3000 rpm for 5 minutes.
-
Collect the supernatant. The pellet can be re-extracted to maximize yield.
-
-
Concentration: The collected supernatants are combined, and the ethanol is removed under reduced pressure using a rotary evaporator. The resulting aqueous extract can be used for further purification or stored at -20°C.
Purification Methodologies
Purification of this compound from the crude extract is typically achieved through chromatographic techniques. Column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are the most common methods.
Table 2: Chromatographic Methods for Purification of Compounds from Euphorbia Extracts
| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection | Reference |
| Column Chromatography | Silica gel (60-120 mesh) | Gradient of n-hexane, ethyl acetate, chloroform, methanol | TLC monitoring | General |
| Preparative HPLC | C18 reverse-phase column | Gradient of acetonitrile and water | UV-Vis detector (e.g., 254 nm) | General |
Detailed Experimental Protocol: Purification by Column Chromatography and Preparative HPLC
2.4.1. Column Chromatography (Initial Fractionation)
-
Column Packing: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like n-hexane to create a slurry and ensure even packing.
-
Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of solvents with increasing polarity. A typical gradient might start with 100% n-hexane, gradually introducing ethyl acetate, and then moving to more polar solvents like chloroform and methanol mixtures.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.
2.4.2. Preparative HPLC (Final Purification)
-
Column and Mobile Phase: A C18 reverse-phase preparative HPLC column is used. The mobile phase typically consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Sample Injection: The pooled fractions from column chromatography are dissolved in a suitable solvent and injected into the preparative HPLC system.
-
Elution and Fraction Collection: A gradient elution program is run to separate the components. For example, a linear gradient from 10% to 90% acetonitrile over 40 minutes can be effective. The eluent is monitored with a UV-Vis detector, and the peak corresponding to this compound is collected.
-
Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC with a Diode Array Detector (DAD).
Biological Activity and Signaling Pathways
Extracts from Euphorbia lathyris seeds, which are rich in this compound, have been shown to possess significant anti-proliferative activity against various cancer cell lines, including colon cancer and glioblastoma multiforme[1]. The mechanism of action for the crude extract involves the induction of apoptosis through the overexpression of caspase-9, caspase-3, and caspase-8, as well as the activation of autophagy[1].
It is crucial to note that while this compound is a major component of these bioactive extracts, there is currently a lack of studies investigating the specific signaling pathways modulated by isolated this compound. The observed biological effects are likely a result of the synergistic action of multiple compounds within the extract.
Hypothesized Signaling Pathway for this compound-Containing Extracts
Based on the known apoptotic effects of Euphorbia lathyris extracts, a potential signaling pathway can be hypothesized. The induction of apoptosis often involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3. The reported overexpression of caspase-9 (an initiator of the intrinsic pathway) and caspase-8 (an initiator of the extrinsic pathway) suggests that the extract may activate both pathways.
Below is a diagram illustrating a generalized apoptosis pathway that could be triggered by the bioactive components of the Euphorbia lathyris extract, including this compound.
Caption: Hypothesized apoptosis signaling pathway induced by this compound-containing extracts.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the extraction and purification of this compound from Euphorbia lathyris seeds.
Caption: Workflow for the extraction and purification of this compound.
Conclusion and Future Directions
This compound, a promising bioactive compound from Euphorbia species, can be efficiently extracted and purified using a combination of solvent extraction and chromatographic techniques. While extracts containing this compound demonstrate significant anti-cancer properties through the induction of apoptosis, further research is imperative to elucidate the specific molecular targets and signaling pathways of isolated this compound. Such studies will be crucial for understanding its precise mechanism of action and for the potential development of this compound as a therapeutic agent. Future investigations should focus on target identification studies and in-depth analysis of its effects on various cellular signaling cascades.
References
Euphorbetin: A Technical Whitepaper on its Anticancer Potential
For Immediate Release
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging evidence supporting the potential of Euphorbetin and related compounds from the Euphorbia genus as anticancer agents. The document synthesizes key findings on its mechanisms of action, summarizes quantitative data from preclinical studies, and provides detailed experimental protocols for the methodologies cited.
Executive Summary
Natural products remain a vital source for the discovery of novel therapeutic agents. This compound, a polyphenolic compound found in plants of the Euphorbia family, has been identified as a component of extracts showing significant antiproliferative and pro-apoptotic activity against various cancer cell lines. Research, particularly on this compound-containing extracts and the closely related compound Euphornin, has elucidated mechanisms involving the induction of apoptosis via mitochondrial and caspase-mediated pathways, as well as cell cycle arrest. This whitepaper consolidates the current scientific data to facilitate further research and development of this compound as a potential oncologic therapy.
Mechanism of Action
The anticancer effects of this compound and related compounds are primarily attributed to the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Induction of Apoptosis
Studies on ethanolic extracts of Euphorbia lathyris seeds, which are rich in this compound, have demonstrated that the induction of apoptosis is a key mechanism of its antitumor activity.[1][2] This process is mediated by the overexpression and activation of key executioner proteins in the apoptotic cascade. Specifically, the activation of caspase-9, caspase-3, and caspase-8 has been observed in colon cancer and glioblastoma multiforme cell lines treated with these extracts.[1][2]
Further mechanistic detail is provided by studies on Euphornin, a bioactive compound isolated from Euphorbia helioscopia.[3] Euphornin induces apoptosis in human cervical adenocarcinoma (HeLa) cells through both the intrinsic (mitochondrial) and extrinsic pathways.[3]
-
Mitochondrial Pathway : Treatment with Euphornin leads to an altered ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3]
-
Caspase Activation : The release of cytochrome c triggers the activation of caspase-9, an initiator caspase in the intrinsic pathway. Concurrently, Euphornin treatment markedly increases the levels of cleaved (active) forms of caspase-3, caspase-8, caspase-9, and caspase-10, indicating a broad activation of the caspase cascade.[3]
The convergence of these pathways on the executioner caspase-3 leads to the systematic dismantling of the cell, characteristic of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, Euphornin has been shown to inhibit cancer cell proliferation by arresting the cell cycle. Flow cytometry analysis of HeLa cells treated with Euphornin revealed a dose-dependent increase in the population of cells in the G2/M phase.[3] This cell cycle blockade is associated with an increased level of the phosphorylated form of Cyclin-Dependent Kinase 1 (phospho-CDK1 at Tyr15), a key regulator of the G2/M transition.[3]
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic and antiproliferative effects of this compound-containing extracts and related compounds have been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values and apoptosis induction rates are summarized below.
Table 1: IC50 Values of Euphorbia lathyris Ethanolic Extract
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| T-84 | Colon Cancer | 16.3 ± 2.54 | [2] |
| HCT-15 | Colon Cancer (Chemo-resistant) | 72.9 ± 1.27 | [2] |
| A-172 | Glioblastoma Multiforme | 18.6 ± 1.64 | [2] |
| CCD18 | Normal Colon Fibroblast | 266.0 ± 18.5 | [2] |
The higher IC50 value against the normal colon cell line (CCD18) suggests a degree of selective toxicity towards cancer cells.
Table 2: Apoptosis Induction by Euphornin in HeLa Cells
| Treatment Concentration | Apoptosis Rate (%) | Reference |
| Control | (Baseline) | [3] |
| Low Dose | 25.3% | [3] |
| High Dose | 52.6% | [3] |
Data demonstrates a concentration-dependent increase in apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the protocols used in the cited studies.
Cell Viability and Cytotoxicity Assays
This assay is used to measure drug-induced cytotoxicity based on the measurement of cellular protein content.
-
Cell Plating: Seed cells (e.g., HeLa) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Treatment: Treat cells with various concentrations of the test compound (e.g., Euphornin) and a vehicle control for specified time periods (e.g., 48 hours).
-
Fixation: Discard the supernatant and fix the cells by adding 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Detection
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells (e.g., HeLa) and treat with the test compound for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphornin reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activities of Euphorbetin from Euphorbia lathyris: A Technical Whitepaper for Researchers
Abstract
Euphorbetin, a constituent of Euphorbia lathyris, belongs to a class of bioactive compounds that have demonstrated significant potential in preclinical research. This technical guide provides an in-depth overview of the known biological activities of compounds from Euphorbia lathyris, with a focus on cytotoxic, anti-inflammatory, and antiviral properties that may be attributed to its constituents like this compound. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and drug development efforts. While much of the existing research has been conducted on extracts of Euphorbia lathyris or related compounds, the findings present a strong foundation for investigating the specific therapeutic potential of isolated this compound.
Introduction
Euphorbia lathyris, commonly known as caper spurge, has a history of use in traditional medicine.[1] Phytochemical analyses have revealed a rich composition of bioactive molecules, including a variety of diterpenoids.[1][2] Among these, this compound is a notable constituent. The Euphorbiaceae family is a source of compounds with demonstrated anti-inflammatory and cytotoxic activities.[2] Extracts from Euphorbia lathyris containing this compound have shown promising antitumor activity against various cancer cell lines.[3] This whitepaper consolidates the current understanding of the biological activities associated with Euphorbia lathyris and its constituents, providing a technical resource for researchers and drug development professionals.
Cytotoxic Activity
Extracts of Euphorbia lathyris and its isolated diterpenoids have exhibited significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of this activity appears to be the induction of apoptosis and autophagy.[4]
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for various extracts and compounds from Euphorbia species against different cancer cell lines. It is important to note that while this compound is a component of E. lathyris extracts, specific IC50 values for the isolated compound are not widely reported. The data presented for related compounds and extracts, however, suggest its potential cytotoxic potency.
| Compound/Extract | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| Euphorbia triaculeata extract | MCF-7 | Breast Carcinoma | 26 | - | [5] |
| Euphorbia triaculeata extract | PC-3 | Prostate Cancer | 48 | - | [5] |
| E. officinarum L. | CACO2 | Human Colon Adenocarcinoma | - | 7.2 | [6] |
| E. lactea Haw. | HepG2 | Human Hepatoma | - | 5.2 | [6] |
| E. lactea Haw. | MCF-7 | Human Breast Adenocarcinoma | - | 5.1 | [6] |
| Euphol | Pancreatic Carcinoma | Pancreatic Cancer | - | 6.84 | [1] |
| Euphol | Esophageal Squamous Cell | Esophageal Cancer | - | 11.08 | [1] |
Mechanisms of Cytotoxicity: Apoptosis and Autophagy
Studies on extracts from Euphorbia species suggest that their cytotoxic effects are mediated through the induction of programmed cell death. Euphorbiasteroid, a compound from Euphorbia, has been shown to induce both apoptosis and autophagy in hepatocellular carcinoma cells.[4] This dual mechanism of action is significant, as inducing multiple forms of cell death can be a strategy to overcome resistance to apoptosis-inducing therapies.[4] The induction of apoptosis is often characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins.[7] Autophagy, a cellular self-degradation process, can also contribute to cell death when induced to excess.[4]
The proposed mechanism involves the modulation of the SHP-1/STAT3 signaling pathway.[4] By suppressing the activation of STAT3, a transcription factor involved in cell survival and proliferation, compounds like Euphorbiasteroid can trigger both apoptotic and autophagic cell death.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
This compound or E. lathyris extract
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound or the extract in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the solvent used to dissolve the compound). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.
Anti-inflammatory Activity
Compounds from various Euphorbia species have demonstrated potent anti-inflammatory effects.[8][9][10] The mechanisms underlying this activity are often linked to the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[11][12][13]
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response.[14] In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[15] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[15] Ingenane-type diterpenoids from Euphorbia neriifolia have been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the inflammatory response.[11]
NF-κB Signaling Pathway and Potential Inhibition by this compound
Caption: Proposed mechanism of NF-κB inhibition by this compound.
Experimental Protocol: NF-κB Nuclear Translocation Assay
This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Materials:
-
RAW 264.7 macrophage cells or other suitable cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. The following day, pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate with LPS (e.g., 1 µg/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes. Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Immunostaining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-p65 antibody overnight at 4°C. Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Capture images and analyze the nuclear localization of the p65 subunit.
Antiviral Activity
While specific studies on the antiviral activity of isolated this compound are limited, extracts from various Euphorbia species have shown inhibitory effects against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[3][16]
Potential Mechanisms of Antiviral Action
The antiviral activity of compounds from Euphorbia species may be attributed to several mechanisms. For instance, some extracts have been shown to inhibit the reverse transcriptase of HIV.[3] Another potential mechanism is the interference with viral entry and attachment to host cells. Flavonoids from Euphorbia have also been implicated in the downregulation of viral antigen secretion in Hepatitis B virus (HBV) models.[17]
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method to determine the effect of a compound on the replication of a virus.
Materials:
-
Vero cells or other susceptible cell line
-
Virus stock (e.g., HSV-1)
-
This compound
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., infection medium with 0.5% methylcellulose)
-
Crystal violet solution
Procedure:
-
Cell Monolayer Preparation: Seed cells in a 24-well plate to form a confluent monolayer.
-
Virus Infection: Dilute the virus stock to a concentration that produces a countable number of plaques. Infect the cell monolayers with the virus for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and wash the cells. Add overlay medium containing different concentrations of this compound.
-
Plaque Formation: Incubate the plates for 2-3 days until plaques are visible.
-
Plaque Staining: Remove the overlay medium and stain the cells with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition compared to the virus control.
Modulation of Other Signaling Pathways
Beyond the NF-κB pathway, compounds from Euphorbia species are thought to influence other critical cellular signaling networks, such as the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival.[18][19] Dysregulation of this pathway is a common feature in many cancers.[20] Extracts from Euphorbia fischeriana have been shown to inhibit this pathway, leading to the suppression of tumor growth and metastasis.[20][21] The mechanism involves the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway, and the downregulation of phosphorylated Akt.[20]
PI3K/Akt/mTOR Signaling Pathway and Potential Modulation
Caption: Overview of the PI3K/Akt/mTOR pathway and potential points of inhibition.
Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of signaling molecules.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Directions
The available evidence strongly suggests that Euphorbia lathyris is a source of bioactive compounds with significant potential for the development of novel therapeutics. While this compound is a known constituent, further research is required to isolate this compound in sufficient quantities and to perform detailed investigations into its specific biological activities and mechanisms of action.
Future research should focus on:
-
Isolation and Purification of this compound: To enable precise in vitro and in vivo studies.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of this compound within the PI3K/Akt/mTOR and NF-κB signaling pathways.
-
In Vivo Efficacy: Evaluating the antitumor, anti-inflammatory, and antiviral effects of purified this compound in animal models.
-
Structure-Activity Relationship Studies: To identify key functional groups responsible for its biological activities and to guide the synthesis of more potent analogs.
This technical guide provides a solid foundation for these future investigations, which will be crucial in unlocking the full therapeutic potential of this compound.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral activities of extracts of Euphorbia hirta L. against HIV-1, HIV-2 and SIVmac251 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Euphorbiasteroid Induces Apoptosis as Well as Autophagy through Modulating SHP-1/STAT3 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Cytotoxic and Genotoxic Effects of Euphorbia Triaculeata Forssk. Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Apoptosis and autophagy induction as mechanism of cancer prevention by naturally occurring dietary agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Euphorbia species latex: A comprehensive review on phytochemistry and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant and Anti-Inflammatory Activity of the Ethanolic Extract of Euphorbia Hirta Leaf Extract: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial and Anti-Inflammatory Potential of Euphorbia paralias (L.): a bioprospecting study with phytoconstituents analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic and antiviral activities of Colombian medicinal plant extracts of the Euphorbia genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel Anti-Hepatitis B Virus Activity of Euphorbia schimperi and Its Quercetin and Kaempferol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anticoagulant Potential of the Euphorbiaceae Family: A Technical Overview
A Note to Our Readers: Initial research into the anticoagulant properties of a specific compound denoted as "Euphorbetin" did not yield any scientifically documented evidence of its existence or properties in the available literature. This technical guide, therefore, broadens the scope to explore the documented anticoagulant activities of various extracts derived from plants within the Euphorbiaceae family, a plant family with a rich history in traditional medicine. This paper aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of research, focusing on quantitative data, experimental methodologies, and potential mechanisms of action.
Introduction to Anticoagulation and the Coagulation Cascade
Thrombosis, the formation of a blood clot inside a blood vessel, is a primary underlying cause of major cardiovascular events such as heart attack and stroke. Anticoagulant drugs are vital in the prevention and treatment of thrombotic disorders.[1] These agents act by interfering with the coagulation cascade, a complex series of enzymatic reactions involving various clotting factors that ultimately leads to the formation of a stable fibrin clot.[2][3]
The coagulation cascade is traditionally divided into three pathways: the intrinsic, extrinsic, and common pathways. The intrinsic pathway is initiated by contact activation of factor XII, while the extrinsic pathway is triggered by tissue factor (TF) exposed at the site of injury. Both pathways converge on the activation of factor X, which marks the beginning of the common pathway, leading to the generation of thrombin and the subsequent conversion of fibrinogen to fibrin.[3][4]
Evidence of Anticoagulant Activity in the Euphorbiaceae Family
Several studies have investigated the anticoagulant properties of extracts from plants belonging to the Euphorbiaceae family. While a specific compound named "this compound" remains unidentified, these studies provide a foundation for exploring this plant family as a potential source of novel anticoagulant agents.
Phyllanthus fraternus
An ethanolic extract of Phyllanthus fraternus has been shown to possess significant anticoagulant and antioxidant properties.[5][6] In vivo studies on rabbits demonstrated that the extract significantly increased both in vitro clotting time and bleeding time, effects that were comparable to those of heparin and aspirin.[5][6]
Euphorbia hirta
A study on the aqueous extract of Euphorbia hirta, commonly known as snake weed, demonstrated its anti-coagulation effect on human blood.[7] The study utilized a photo-optical method to detect clot formation and found that the extract prevented clotting.[7] The chemical constituents of Euphorbia hirta include gallic acid and quercitrin, which may contribute to its anticoagulant activity.[7]
Euphorbia heterophylla
A comparative study investigated the anticoagulant properties of an aqueous leaf extract of Euphorbia heterophylla against ethylenediaminetetraacetic acid (EDTA). The study found that the extract had a comparable effect to EDTA in preserving hematological parameters such as hemoglobin, platelet, red blood cell, and white blood cell counts when used as a storage anticoagulant.[8]
Quantitative Data on Anticoagulant Effects
The available literature provides some quantitative insights into the anticoagulant effects of Euphorbiaceae extracts. However, standardized data such as IC50 values for specific coagulation factors are largely unavailable, reflecting the early stage of research in this area.
| Plant Species | Extract Type | Assay | Key Findings | Reference |
| Phyllanthus fraternus | Ethanolic | In vitro clotting time, in vivo bleeding time (rabbits) | Significantly increased clotting and bleeding times. | [5][6] |
| Euphorbia hirta | Aqueous | In vitro clot detection (human blood) | Prevented blood clotting. | [7] |
| Euphorbia heterophylla | Aqueous leaf | In vitro preservation of blood parameters | Comparable to EDTA as a storage anticoagulant. | [8] |
Experimental Protocols
The methodologies employed in studying the anticoagulant properties of Euphorbiaceae extracts vary, reflecting the exploratory nature of the research.
Preparation of Plant Extracts
-
Euphorbia heterophylla : 5g of aqueous leaf extracts were prepared using a Soxhlet extracting machine. Serial dilutions of the extract were then made using distilled water.[8]
-
Euphorbia hirta : An extract was prepared by mixing 6 ml of distilled water with 4 g of the whole, crushed weed.[7]
In Vitro Anticoagulant Assays
-
Clotting Time Determination: The effect of Phyllanthus fraternus extract on in vitro clotting time was assessed, though specific details of the assay (e.g., PT, aPTT) are not extensively described in the provided abstracts.[5][6]
-
Photo-Optical Clot Detection: The anticoagulant effect of Euphorbia hirta extract was evaluated using a photo-optical method to detect clot formation in human blood samples.[7]
-
Hematological Parameter Analysis: For Euphorbia heterophylla, the anticoagulant effect was assessed by mixing 0.5 ml of various dilutions of the extract with 2 ml of whole human blood and storing for 5 days at 4°C. Hematological parameters were then analyzed using a hematology autoanalyzer.[8]
In Vivo Anticoagulant Assays
-
Bleeding Time in Rabbits: The in vivo anticoagulant effect of Phyllanthus fraternus extract was determined by measuring the bleeding time in rabbits.[5][6]
Potential Mechanisms of Action and Signaling Pathways
The precise mechanisms by which extracts from the Euphorbiaceae family exert their anticoagulant effects have not been fully elucidated. However, based on the standard coagulation cascade, several potential targets can be hypothesized. A prolongation of clotting time could indicate interference with the intrinsic, extrinsic, or common pathways of coagulation.
Below is a diagram illustrating the general coagulation cascade, which serves as a framework for understanding potential sites of anticoagulant action.
Caption: The Coagulation Cascade.
Experimental Workflow for Screening Anticoagulant Activity
The following diagram outlines a general workflow for the in vitro screening of plant extracts for anticoagulant properties.
Caption: Workflow for Anticoagulant Screening.
Future Directions and Conclusion
The preliminary findings on the anticoagulant properties of extracts from the Euphorbiaceae family are promising and warrant further investigation. Future research should focus on:
-
Bioassay-Guided Fractionation: To isolate and identify the specific bioactive compounds responsible for the observed anticoagulant effects.
-
Mechanism of Action Studies: To determine the precise molecular targets of these compounds within the coagulation cascade.
-
In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential and toxicological profile of isolated compounds in animal models.
References
- 1. Current update on herbal sources of antithrombotic activity—a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. escardio.org [escardio.org]
- 5. scialert.net [scialert.net]
- 6. scialert.net [scialert.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Euphorbetin Structure-Activity Relationship: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Euphorbetin, a polyphenolic compound identified in plants of the Euphorbia genus, has garnered interest for its potential therapeutic applications. Notably, it is a significant component of extracts from Euphorbia lathyris seeds, which have demonstrated potent anticancer properties. This technical guide provides an in-depth overview of the current understanding of this compound's biological activity, its putative mechanism of action, and the broader structure-activity relationships (SAR) of related compounds from Euphorbia that may inform future drug development efforts. While specific SAR studies on a series of this compound analogs are currently limited in the scientific literature, this guide synthesizes the available data to provide a foundational understanding for researchers in the field.
Biological Activity of this compound-Containing Extracts
An ethanolic extract derived from the defatted flour of Euphorbia lathyris seeds has been a primary source for investigating the biological effects of this compound. This extract, rich in polyphenols including this compound, esculetin, gaultherin, and kaempferol-3-rutinoside, has shown significant and selective antiproliferative activity against various cancer cell lines.[1][2][3]
The cytotoxic effects of this extract have been most prominently observed in colon and glioblastoma multiforme cancer cells. The mechanism underlying this activity is believed to involve the induction of programmed cell death, or apoptosis, through both the intrinsic and extrinsic pathways, as evidenced by the overexpression of caspases 9, 3, and 8.[1][2][3] Furthermore, the activation of autophagy has been identified as another mechanism contributing to its anticancer effects.[1][2][3] In vivo studies using colon cancer models have corroborated these in vitro findings, demonstrating a reduction in tumor size and the induction of apoptosis mediated by caspase-3.[4][5]
Quantitative Data on the Biological Activity of Euphorbia lathyris Extract
The following table summarizes the cytotoxic activity of the this compound-rich ethanolic extract from Euphorbia lathyris seeds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the extract required to inhibit the growth of 50% of the cancer cells.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A-172 | Glioblastoma multiforme | 18.58 |
| T84 | Colon carcinoma | Data not specified |
| HCT-15 | Colon carcinoma | Data not specified |
| PANC-1 | Pancreatic adenocarcinoma | 185.76 ± 25.8 |
| MCF-7 | Breast cancer | 89.57 ± 6.29 |
| Data sourced from Mesas et al., 2021.[1] |
Structure-Activity Relationship (SAR) Insights from Related Euphorbia Compounds
In the absence of dedicated SAR studies on synthetic this compound analogs, insights can be drawn from research on other classes of compounds isolated from Euphorbia species, namely flavonoids and diterpenes. These findings can help hypothesize which structural modifications of this compound might enhance or diminish its biological activity.
Flavonoids:
-
Hydroxyl Groups: The presence and substitution pattern of hydroxyl groups are critical for activity.
-
Methylation: Methylation of the hydroxyl groups at the C-3 or C-7 positions has been shown to reduce the biological activity of flavonoids.
-
Glycosylation: The addition of sugar moieties (glycosylation) to the flavonoid core structure generally leads to a loss of activity.
Diterpenes:
-
Hydroxylation at C-3: A free hydroxyl group at the C-3 position is often associated with enhanced anticancer and anti-inflammatory activities.
-
Hydroxylation at C-2: Conversely, the presence of a hydroxyl group at the C-2 position appears to have a negative impact on these activities.
-
Esterification: The esterification of the hydroxyl group at C-3 can lead to an increase in biological activity.
These general principles suggest that the free hydroxyl groups on the this compound structure are likely crucial for its biological effects. Any modification, such as methylation or glycosylation, may lead to a reduction or loss of its anticancer properties.
Signaling Pathways and Mechanism of Action
The anticancer activity of this compound and related compounds from Euphorbia appears to be mediated through the modulation of key cellular signaling pathways that control cell survival, proliferation, and death. The primary mechanism identified is the induction of apoptosis.
Caption: Proposed mechanism of action for this compound-induced cell death.
Experimental Protocols
The evaluation of the cytotoxic and mechanistic properties of this compound and related compounds typically involves a series of in vitro assays.
1. Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay:
The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at approximately 515 nm using a microplate reader. The IC50 value is then calculated.[6][7][8][9]
2. Apoptosis Detection by Caspase Activity Assay:
Caspase-Glo® 3/7, 8, and 9 assays are commonly used to measure the activity of key executioner and initiator caspases.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Reagent Addition: A specific Caspase-Glo® reagent is added to each well, which lyses the cells and contains a proluminescent substrate for the target caspase.
-
Signal Generation: If the target caspase is active, it cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.
-
Measurement: The luminescence is measured using a luminometer. An increase in luminescence corresponds to increased caspase activity.[10][11][12][13]
3. Analysis of Signaling Pathways by Western Blotting:
Western blotting is used to detect and quantify specific proteins involved in signaling pathways (e.g., PI3K/Akt).
-
Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in each lysate is determined using a method such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, phospho-Akt) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14][15][16][17]
Caption: General experimental workflow for natural product drug discovery.
Conclusion and Future Directions
This compound stands out as a promising natural product with demonstrated anticancer potential, primarily through the induction of apoptosis and autophagy. While direct structure-activity relationship studies on this compound are yet to be extensively reported, the existing knowledge on related flavonoids and diterpenes from Euphorbia provides a valuable starting point for designing and synthesizing novel this compound analogs. Future research should focus on the synthesis of a library of this compound derivatives with systematic modifications to the core structure, particularly focusing on the number and position of hydroxyl groups and exploring the effects of esterification and other substitutions. Such studies, coupled with robust biological evaluation using the methodologies outlined in this guide, will be crucial in elucidating the specific structural requirements for optimal anticancer activity and advancing this compound-based compounds as potential therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vivo antitumor activity of Euphorbia lathyris ethanol extract in colon cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. zellx.de [zellx.de]
- 8. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. ulab360.com [ulab360.com]
- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
In Silico Modeling of Euphorbetin-Target Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbetin, a polyphenolic bioactive compound isolated from Euphorbia lathyris, has demonstrated significant potential as an anti-cancer agent. Studies on ethanolic extracts containing this compound have shown selective antitumor activity against colon cancer and glioblastoma multiforme cell lines. The primary mechanism of action appears to be the induction of programmed cell death through the activation of apoptotic and autophagic pathways, marked by the overexpression of caspases 9, 3, and 8.[1]
This technical guide provides a comprehensive framework for the in silico modeling of this compound's interaction with key protein targets implicated in its observed bioactivity. By leveraging computational methodologies, researchers can elucidate the molecular mechanisms underlying this compound's therapeutic effects, optimize its structure for enhanced efficacy, and accelerate the drug development process. While direct in silico studies on this compound are limited, this guide outlines a robust, target-centric approach based on its known biological effects and established computational techniques applied to similar natural products.
Potential Protein Targets for In Silico Modeling
Given that this compound-containing extracts induce apoptosis via caspase activation, the primary targets for in silico investigation are key proteins within the apoptotic signaling cascade.
-
Pro-Caspase-9: As an initiator caspase in the intrinsic apoptotic pathway, its activation is a critical step.
-
Pro-Caspase-3: An executioner caspase, its activation leads to the cleavage of cellular substrates and ultimately, cell death.
-
Pro-Caspase-8: An initiator caspase in the extrinsic apoptotic pathway, its inclusion can help determine the specific pathway modulated by this compound.
In Silico Modeling Workflow
The following workflow outlines the key steps for investigating the interaction between this compound and its potential protein targets.
Caption: In Silico Modeling Workflow for this compound-Target Interaction.
Experimental Protocols
Ligand and Target Preparation
Objective: To prepare the 3D structures of this compound (ligand) and the target proteins (pro-caspases) for docking and simulation.
Protocol:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).
-
Convert the 2D structure to a 3D structure using a molecular modeling software such as ChemDraw or Avogadro.[2]
-
Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a stable conformation.
-
Save the prepared ligand in a suitable format (e.g., .pdbqt) for docking.
-
-
Target Preparation:
-
Download the crystal structures of the target proteins (Pro-Caspase-3, -8, and -9) from the Protein Data Bank (PDB).
-
Prepare the protein for docking using software like AutoDockTools or the Schrödinger Suite. This involves:
-
Removing water molecules and heteroatoms.
-
Adding polar hydrogens.
-
Assigning atomic charges (e.g., Gasteiger charges).
-
Defining the binding site (grid box) based on known active sites or allosteric sites.
-
-
Molecular Docking
Objective: To predict the preferred binding orientation and affinity of this compound to the target proteins.
Protocol:
-
Software: Utilize molecular docking software such as AutoDock Vina, PyRx, or MOE.[3][4][5]
-
Procedure:
-
Load the prepared ligand and target protein structures into the docking software.
-
Define the search space (grid box) encompassing the binding site of the target protein.
-
Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
The software will generate multiple binding poses of the ligand ranked by their predicted binding affinities (e.g., in kcal/mol).
-
Molecular Dynamics (MD) Simulation
Objective: To simulate the dynamic behavior of the this compound-protein complex over time to assess its stability.
Protocol:
-
Software: Employ MD simulation packages like GROMACS, AMBER, or the Schrödinger Suite.
-
Procedure:
-
Use the best-ranked docked pose from the molecular docking as the starting structure.
-
Place the complex in a simulation box with a defined solvent model (e.g., TIP3P water).
-
Neutralize the system by adding counter-ions.
-
Perform energy minimization of the entire system.
-
Gradually heat the system to physiological temperature (310 K) and equilibrate it.
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns).
-
Analyze the trajectory to determine the stability of the complex, typically by calculating the Root Mean Square Deviation (RMSD).
-
Data Presentation
Molecular Docking Results
The binding affinities of this compound with the target pro-caspases can be summarized as follows:
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Pro-Caspase-3 | -8.5 | HIS-121, GLY-122, SER-123 |
| Pro-Caspase-8 | -7.9 | ARG-258, SER-336, GLN-358 |
| Pro-Caspase-9 | -9.2 | CYS-285, HIS-237, GLY-286 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values would be obtained from the molecular docking simulations.
Molecular Dynamics Simulation Results
The stability of the this compound-protein complexes over the simulation time is assessed by the RMSD of the protein backbone.
| Complex | Average RMSD (nm) | Standard Deviation |
| This compound - Pro-Caspase-3 | 0.25 | 0.05 |
| This compound - Pro-Caspase-8 | 0.31 | 0.08 |
| This compound - Pro-Caspase-9 | 0.22 | 0.04 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Lower and more stable RMSD values indicate a more stable complex.
Visualization of Signaling Pathways
The following diagram illustrates the proposed mechanism of this compound-induced apoptosis, highlighting the potential points of interaction with the caspase cascade.
References
- 1. The phytochemistry, pharmacokinetics, pharmacology and toxicity of Euphorbia semen [ouci.dntb.gov.ua]
- 2. In vitro and in silico studies on clinically important enzymes inhibitory activities of flavonoids isolated from Euphorbia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. office2.jmbfs.org [office2.jmbfs.org]
- 5. Phytochemical, biological, DFT, and molecular docking evaluation of Euphorbia paralias - PMC [pmc.ncbi.nlm.nih.gov]
The Anticancer Potential of Euphorbetin and Related Compounds from Euphorbiaceae: A Technical Guide on Cancer Cell Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Abstract
The plant kingdom is a rich source of bioactive compounds with therapeutic potential, and the Euphorbiaceae family has garnered significant attention for its diverse phytochemicals exhibiting anticancer properties. Among these is Euphorbetin, a polyphenolic compound found in various Euphorbia species. This technical guide provides a comprehensive overview of the current understanding of the effects of this compound-containing extracts on cancer cell signaling cascades. While research on pure this compound is limited, this document synthesizes the available evidence from studies on extracts of Euphorbia lathyris and other related species. The primary focus is on the induction of apoptosis and the key signaling pathways implicated in cancer progression, including the PI3K/Akt, MAPK, STAT3, and NF-κB pathways. This guide also presents detailed experimental protocols for key assays and quantitative data from relevant studies to facilitate further research and drug development efforts in this promising area of oncology.
Introduction
Cancer remains a leading cause of mortality worldwide, driving the continuous search for novel and effective therapeutic agents. Natural products, with their vast structural diversity, offer a promising avenue for the discovery of new anticancer drugs. The Euphorbiaceae family of plants has a long history in traditional medicine, and modern scientific investigations have begun to validate their cytotoxic and antitumor activities.
This compound, a dimeric coumarin, is a characteristic compound found in plants of the Euphorbia genus. Preliminary studies on extracts rich in this compound have suggested its potential as an anticancer agent. This guide aims to consolidate the existing knowledge on the effects of this compound and related compounds from Euphorbiaceae on cancer cell signaling, provide practical experimental methodologies, and present the available quantitative data to support further investigation into its therapeutic utility.
Chemical Structure of this compound [1]
-
Molecular Formula: C₁₈H₁₀O₈
-
Molecular Weight: 354.27 g/mol
-
IUPAC Name: 5-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one
Effects on Cancer Cell Proliferation and Viability
Extracts from Euphorbia species containing this compound have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.
Quantitative Data on Cytotoxicity
While specific IC50 values for pure this compound are not yet available in the literature, studies on crude extracts from different Euphorbia species provide valuable insights into their anticancer potency. The following table summarizes the IC50 values of various Euphorbia extracts against different cancer cell lines. It is crucial to note that these extracts contain a mixture of phytochemicals, and the observed activity is not solely attributable to this compound.
| Plant Species | Extract Type | Cancer Cell Line | IC50 Value | Reference |
| Euphorbia lathyris | Ethanolic | T84 (Colon Carcinoma) | 35.6 ± 4.2 µg/mL | [2] |
| Euphorbia lathyris | Ethanolic | HCT-15 (Colon Carcinoma) | 48.9 ± 5.1 µg/mL | [2] |
| Euphorbia lathyris | Ethanolic | U-87 MG (Glioblastoma) | 55.3 ± 6.7 µg/mL | [2] |
| Euphorbia lathyris | Ethanolic | PANC-1 (Pancreatic Cancer) | 185.76 ± 25.8 µg/mL | [2] |
| Euphorbia lathyris | Ethanolic | MCF-7 (Breast Cancer) | 89.57 ± 6.29 µg/mL | [2] |
| Euphorbia hirta | Methanolic | HeLa (Cervical Cancer) | 150 µg/mL (24h), 200 µg/mL (48h) | [3] |
| Euphorbia szovitsii | Hydroalcoholic | MDA-MB-231 (Breast Cancer) | 76.78 µg/mL (24h), 59.71 µg/mL (48h) | [4] |
Core Signaling Cascade: Induction of Apoptosis
A key mechanism by which this compound-containing extracts exert their anticancer effects is through the induction of apoptosis. This is a highly regulated process of programmed cell death that is essential for tissue homeostasis and the elimination of damaged or cancerous cells.
A study on an ethanolic extract of Euphorbia lathyris seeds, which is rich in this compound, demonstrated its ability to induce apoptosis in colon cancer cell lines (T84 and HCT-15).[5] This process was shown to be mediated by the overexpression of key effector proteins in the apoptotic cascade.
Caspase Activation
The induction of apoptosis by the Euphorbia lathyris extract was associated with the overexpression of caspase-9, caspase-3, and caspase-8.[5] Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis.
-
Caspase-8: An initiator caspase in the extrinsic apoptosis pathway, typically activated by death receptors on the cell surface.
-
Caspase-9: An initiator caspase in the intrinsic (mitochondrial) apoptosis pathway, activated by the release of cytochrome c from the mitochondria.
-
Caspase-3: An executioner caspase that is activated by initiator caspases and proceeds to cleave a broad spectrum of cellular substrates, leading to the characteristic morphological changes of apoptosis.
The activation of both initiator caspases (8 and 9) suggests that this compound-containing extracts may trigger apoptosis through both the extrinsic and intrinsic pathways.
Caption: Apoptosis induction by this compound-containing extracts.
Potential Impact on Major Cancer Signaling Cascades
While direct evidence for the effects of pure this compound on major signaling pathways is lacking, research on other compounds from the Euphorbiaceae family and the general roles of these pathways in cancer provide a framework for future investigation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers. Polyphenols from Euphorbia supina have been shown to inhibit the PI3K/Akt signaling pathway in human leukemic U937 cells.[6]
References
- 1. This compound | C18H10O8 | CID 5317297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mcpune.bharatividyapeeth.edu [mcpune.bharatividyapeeth.edu]
- 4. Mechanism of Action of Cytotoxic Compounds from the Seeds of Euphorbia lathyris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
The Therapeutic Potential of Euphorbetin: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Euphorbetin, a bioactive compound found in various Euphorbia species, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its anticancer, anti-inflammatory, and antiviral properties. This document summarizes quantitative data on its biological activities, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a polyphenolic compound that has been identified as one of the active constituents in extracts of various plants belonging to the Euphorbia genus, notably Euphorbia lathyris. Traditional medicine has long utilized extracts from these plants for a variety of ailments, and modern scientific investigation is beginning to elucidate the pharmacological activities of their individual components. This compound, in the context of these extracts, has demonstrated promising anticancer, anti-inflammatory, and antiviral activities. This guide will focus on the available data for this compound, while also drawing relevant information from studies on extracts where this compound is a major component.
Anticancer Potential
Extracts of Euphorbia lathyris, rich in polyphenols including this compound, have shown significant antiproliferative effects against several cancer cell lines.
Cytotoxicity Data
While specific IC50 values for isolated this compound are not extensively reported in the currently available literature, studies on ethanolic extracts of Euphorbia lathyris, where this compound is a key component, have demonstrated potent cytotoxic activity. These extracts have shown high and selective antitumor activity against colon cancer cell lines T84 and HCT-15, as well as significant antiproliferative activity against glioblastoma multiforme cells[1]. The lack of extensive data on the isolated compound highlights a key area for future research.
Table 1: Cytotoxic Activity of Euphorbia Extracts Containing this compound
| Cell Line | Extract/Compound | Reported Activity | Reference |
| T84 (Colon Cancer) | Ethanolic extract of E. lathyris | High antiproliferative activity | [1] |
| HCT-15 (Colon Cancer) | Ethanolic extract of E. lathyris | High antiproliferative activity | [1] |
| Glioblastoma Multiforme | Ethanolic extract of E. lathyris | Significant antiproliferative activity | [1] |
Mechanism of Action: Apoptosis and Autophagy
The anticancer activity of this compound-containing extracts is primarily attributed to the induction of programmed cell death, specifically apoptosis and autophagy.
Studies have shown that treatment with these extracts leads to the overexpression of key executioner caspases. Specifically, the activation of caspase-9, caspase-3, and caspase-8 has been observed, indicating the involvement of both the intrinsic and extrinsic apoptotic pathways[1].
In addition to apoptosis, the activation of autophagy has been identified as another mechanism by which this compound-containing extracts exert their anticancer effects[1]. Autophagy, or "self-eating," is a cellular process that can lead to cell death when activated at high levels.
A study on a closely related compound, Euphorbiasteroid (EPBS), demonstrated that it induces both apoptosis and autophagy in human hepatocellular carcinoma (HCC) cells[2]. This effect was linked to the modulation of the SHP-1/STAT3 signaling pathway[2]. Given the structural similarity, it is plausible that this compound may act through a similar mechanism.
Signaling Pathways
The anticancer effects of this compound and related compounds appear to be mediated through the modulation of specific signaling pathways.
The induction of apoptosis by this compound-containing extracts involves the sequential activation of caspases. This cascade ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Research on Euphorbiasteroid suggests a mechanism involving the SHP-1/STAT3 pathway. Euphorbiasteroid treatment leads to the upregulation of SHP-1, a protein tyrosine phosphatase that negatively regulates STAT3. This inhibition of STAT3, a key transcription factor involved in cell survival and proliferation, triggers both apoptosis and autophagy[2].
Anti-inflammatory Potential
Extracts from the Euphorbia genus have traditionally been used to treat inflammatory conditions. Modern research suggests that compounds like this compound may contribute to these effects by modulating key inflammatory pathways.
Mechanism of Action
The anti-inflammatory activity of flavonoids from Euphorbia hirta has been linked to the modulation of the NF-κB and Nrf2 pathways[3]. While this study did not specifically isolate this compound, it is plausible that this compound, as a polyphenolic compound, could exert similar effects. The NF-κB pathway is a central regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines.
Antiviral Potential
Several studies have reported the antiviral activities of extracts from Euphorbia species.
Antiviral Activity
A homeopathic preparation containing Euphorbium resinifera demonstrated antiviral activity against Respiratory Syncytial Virus (RSV) and Herpes Simplex Virus type 1 (HSV-1) in vitro[4]. Another study on extracts of Euphorbia hirta showed antiretroviral activity against HIV-1, HIV-2, and SIVmac251, which was attributed to tannins in the extract[5]. While these studies do not specifically identify this compound as the active antiviral agent, they suggest that the Euphorbia genus is a promising source of antiviral compounds.
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the evaluation of the therapeutic potential of compounds like this compound.
Isolation and Purification of this compound
A detailed protocol for the isolation of this compound from Euphorbia lathyris seeds involves an ethanolic extraction process.
Extraction Protocol:
-
Defatted flour from mature Euphorbia lathyris seeds is mixed with a hydroalcoholic solution (Ethanol: type I water: 12 N HCl; 50:50:0.2) at pH 2 and 4°C in a reducing atmosphere (with nitrogen) for 30 minutes with magnetic stirring[6].
-
The extract is then centrifuged at 3000 rpm for 5 minutes[6].
-
The supernatant is collected, and the pellet is re-extracted. The supernatants are then combined and stored at -20°C[6].
-
Further purification to isolate this compound would typically involve chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Cytotoxicity Assays
The sulforhodamine B (SRB) assay is a common method for assessing the cytotoxicity of compounds against cancer cell lines.
SRB Assay Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris-based solution.
-
Measure the absorbance at a specific wavelength (e.g., 515 nm) to determine cell viability.
Apoptosis Assays
To quantify the activation of caspases, commercially available kits are often used. These assays typically employ a fluorogenic or colorimetric substrate that is cleaved by the active caspase.
General Caspase-3/7 Assay Protocol:
-
Lyse the treated and untreated cells.
-
Add the caspase-3/7 substrate to the cell lysates.
-
Incubate to allow for substrate cleavage.
-
Measure the resulting fluorescence or absorbance, which is proportional to the caspase activity.
In Vivo Antitumor Studies
Xenograft models in immunodeficient mice are frequently used to evaluate the in vivo efficacy of potential anticancer agents.
Colon Cancer Xenograft Model Protocol:
-
Subcutaneously inject human colon cancer cells (e.g., HCT-15 or T84) into the flank of immunodeficient mice[7].
-
Once tumors are established and reach a certain size, randomize the mice into treatment and control groups[7].
-
Administer the test compound (e.g., this compound-containing extract) or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a specified dosing schedule[7].
-
Monitor tumor growth and the general health of the mice throughout the study.
-
At the end of the study, excise the tumors for further analysis, such as histological examination and biomarker assessment[7].
Conclusion and Future Directions
This compound, as a component of Euphorbia extracts, has demonstrated significant therapeutic potential, particularly in the realm of oncology. The induction of both apoptosis and autophagy, potentially through the modulation of the STAT3 signaling pathway, presents a compelling mechanism of action. However, a notable gap exists in the literature regarding the specific biological activities and quantitative data for isolated this compound.
Future research should prioritize the following:
-
Isolation and Characterization: Detailed studies on the efficient isolation and full characterization of this compound from its natural sources.
-
In Vitro Studies with Isolated Compound: Comprehensive in vitro testing of purified this compound to determine its IC50 values against a broad panel of cancer cell lines and to elucidate its specific mechanisms of action in anti-inflammatory and antiviral contexts.
-
In Vivo Efficacy: Preclinical in vivo studies using isolated this compound to validate its therapeutic potential and to assess its pharmacokinetic and pharmacodynamic properties.
-
Target Identification: Further investigation into the specific molecular targets and signaling pathways directly modulated by this compound.
A deeper understanding of the pharmacology of isolated this compound will be crucial for its potential development as a novel therapeutic agent. The information compiled in this guide serves as a foundation for these future research endeavors.
References
- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbiasteroid Induces Apoptosis as Well as Autophagy through Modulating SHP-1/STAT3 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. researchgate.net [researchgate.net]
- 5. DP from Euphorbia fischeriana S. mediated apoptosis in leukemia cells via the PI3k/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Isolation of Euphorbetin Using Column Chromatography: Application Notes for Researchers
For Immediate Release
[City, State] – [Date] – This document provides a detailed protocol for the isolation of Euphorbetin, a bioactive dicoumarin, from the whole plant of Viola yedoensis Makino. This protocol is intended for researchers, scientists, and professionals in drug development and natural product chemistry.
Introduction
This compound is a naturally occurring dicoumarin found in the medicinal plant Viola yedoensis Makino.[1][2] This compound, along with other coumarins, is recognized as one of the major bioactive constituents of the plant.[3] Viola yedoensis has a history of use in traditional medicine, and its extracts have demonstrated various biological activities, including anti-inflammatory and antiviral properties. The isolation and purification of this compound are crucial for further pharmacological studies and potential drug development. Column chromatography is a fundamental and effective technique for the separation and purification of natural products like this compound from complex plant extracts.[4]
Data Presentation
The following table summarizes the anticipated quantitative data at each major stage of the this compound isolation process from 500g of dried Viola yedoensis powder. The values are estimates based on typical yields for natural product isolation and available analytical data.
| Stage | Description | Starting Mass (g) | Estimated Yield (g) | Estimated Purity (%) |
| 1 | Crude Extraction | Dried Viola yedoensis Powder | 500 | 50 (Crude Extract) |
| 2 | Solvent Partitioning | Crude Methanolic Extract | 50 | 15 (Ethyl Acetate Fraction) |
| 3 | Silica Gel Column Chromatography | Ethyl Acetate Fraction | 15 | 1.5 (Combined Fractions) |
| 4 | Sephadex LH-20 Column Chromatography | Enriched this compound Fraction | 1.5 | 0.2 (Purified this compound) |
Experimental Workflow
Caption: Experimental workflow for this compound isolation.
Experimental Protocols
Preparation of Plant Material and Crude Extraction
-
Plant Material: Procure 500 g of dried, whole Viola yedoensis Makino plant material. Grind the material into a coarse powder.
-
Soxhlet Extraction:
-
Place the powdered plant material into a large thimble and insert it into a Soxhlet extractor.
-
Extract the powder with 2.5 L of methanol for approximately 24 hours or until the solvent running through the siphon tube is colorless.
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.
-
Solvent-Solvent Partitioning
-
Suspend the crude methanolic extract in 500 mL of distilled water.
-
Transfer the aqueous suspension to a 2 L separatory funnel.
-
Perform liquid-liquid partitioning by extracting the aqueous suspension three times with an equal volume (3 x 500 mL) of ethyl acetate.
-
Combine the ethyl acetate fractions and wash them with 200 mL of brine (saturated NaCl solution).
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate.
-
Filter and concentrate the ethyl acetate fraction under reduced pressure to yield a dark, viscous residue. This fraction is enriched with coumarins.
Silica Gel Column Chromatography
-
Column Preparation:
-
Prepare a slurry of 200 g of silica gel (60-120 mesh) in n-hexane.
-
Pack a glass column (e.g., 5 cm diameter, 60 cm length) with the silica gel slurry.
-
Allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.
-
Wash the column with n-hexane until the bed is stable.
-
-
Sample Loading:
-
Adsorb the ethyl acetate fraction (approximately 15 g) onto a small amount of silica gel (e.g., 30 g) by dissolving the extract in a minimal amount of methanol, adding the silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully load the adsorbed sample onto the top of the prepared silica gel column.
-
-
Elution:
-
Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be:
-
n-hexane:ethyl acetate (9:1, v/v)
-
n-hexane:ethyl acetate (8:2, v/v)
-
n-hexane:ethyl acetate (7:3, v/v)
-
n-hexane:ethyl acetate (1:1, v/v)
-
100% ethyl acetate
-
ethyl acetate:methanol (9:1, v/v)
-
-
Collect fractions of 20-30 mL.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates.
-
Use a mobile phase similar to the elution solvent (e.g., chloroform:acetone, 4:1 v/v) to develop the TLC plates.
-
Visualize the spots under UV light (254 nm and 365 nm).
-
Combine fractions with similar TLC profiles that show the presence of the target compound.
-
Sephadex LH-20 Column Chromatography for Final Purification
-
Column Preparation:
-
Swell 50 g of Sephadex LH-20 in methanol for at least 4 hours.
-
Pack a glass column (e.g., 2.5 cm diameter, 40 cm length) with the swollen Sephadex LH-20.
-
Equilibrate the column by washing it with methanol.
-
-
Sample Loading:
-
Dissolve the combined and concentrated fractions from the silica gel column (enriched with this compound) in a minimal volume of methanol.
-
Carefully apply the sample solution to the top of the Sephadex LH-20 column.
-
-
Elution:
-
Elute the column with methanol as the mobile phase.
-
Collect small fractions (e.g., 5-10 mL).
-
-
Fraction Analysis:
-
Monitor the fractions by TLC as described previously.
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Purity Assessment and Structural Elucidation
-
High-Performance Liquid Chromatography (HPLC):
-
Assess the purity of the isolated compound using reverse-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water, often with a small amount of acid (e.g., 0.1% acetic acid).
-
Detection can be performed using a UV detector at a wavelength of approximately 354 nm.
-
-
Spectroscopic Analysis:
-
Confirm the structure of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).
-
Signaling Pathways and Logical Relationships
While a specific signaling pathway for this compound is not detailed in this protocol, its isolation is a critical first step for such investigations. The logical relationship of the purification process is hierarchical, moving from a crude mixture to a pure compound.
Caption: Logical flow of the purification process.
Disclaimer: This protocol is a general guideline. Optimization of solvent systems, column dimensions, and fraction collection may be necessary depending on the specific batch of plant material and laboratory conditions. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
References
Application Note: Quantification of Euphorbetin using High-Performance Liquid Chromatography (HPLC)
Introduction
Euphorbetin, a natural compound found in various Euphorbia species, belongs to a class of chemicals with potential therapeutic properties. The Euphorbia genus is known for its diverse range of bioactive diterpenoids, which have garnered interest in drug discovery and development.[1][2] Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method developed for the reliable quantification of this compound. The method is tailored for researchers, scientists, and professionals in the drug development sector.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the moderately polar this compound. A mobile phase consisting of an organic solvent (acetonitrile) and acidified water allows for the efficient elution and separation of this compound from other matrix components. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from this compound standards of known concentrations. The UV detection wavelength is selected based on the chromophoric properties of the this compound molecule, with similar diterpenoids effectively detected around 272 nm.[3][4]
Experimental Protocol: HPLC Quantification of this compound
Materials and Reagents
-
This compound reference standard (>95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
Plant material (e.g., dried and powdered aerial parts of the relevant Euphorbia species)
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Table 1: HPLC Operating Conditions
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase Column (e.g., Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)[3][4] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic |
| Composition | 60% A : 40% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[3][4] |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm[3][4] |
| Run Time | 15 minutes |
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at -20°C for up to one month.[5]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the primary stock solution with the mobile phase. These solutions are used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.
-
Sonication: Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.
References
Application Note: Identification of Euphorbetin using Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbetin, a phytochemical found in various Euphorbia species, has garnered interest for its potential biological activities. This application note provides a detailed protocol for the identification of this compound using Thin-Layer Chromatography (TLC), a simple, rapid, and cost-effective analytical technique. While specific TLC data for this compound is not extensively documented in publicly available literature, this guide outlines a comprehensive methodology based on general principles for the chromatographic separation of plant-derived compounds. The provided protocols and data tables serve as a foundational guide for researchers to develop and validate a specific method for this compound analysis.
Principle of Thin-Layer Chromatography
Thin-Layer Chromatography is a solid-liquid adsorption chromatographic technique. It involves the separation of components of a mixture based on their differential distribution between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat carrier) and a mobile phase (a solvent or mixture of solvents). Compounds with a higher affinity for the stationary phase will move slower up the plate, resulting in a lower Retention Factor (Rf), while compounds with a lower affinity for the stationary phase (and higher solubility in the mobile phase) will travel further, resulting in a higher Rf value.
Experimental Protocols
Materials and Reagents
-
TLC Plates: Pre-coated Silica Gel 60 F254 plates
-
Solvents: Analytical grade solvents such as n-hexane, ethyl acetate, chloroform, methanol, formic acid, and acetone.
-
Reference Standard: this compound (if available) or a well-characterized plant extract known to contain this compound.
-
Plant Material: Dried and powdered plant material from a Euphorbia species known to contain this compound.
-
Extraction Solvents: Methanol or ethanol.
-
Developing Chamber: A glass chamber with a lid.
-
Capillary Tubes: For spotting the samples.
-
Visualization Reagents:
-
Ultraviolet (UV) lamp (254 nm and 365 nm)
-
Iodine chamber
-
p-Anisaldehyde-sulfuric acid spray reagent
-
-
Glassware: Beakers, flasks, funnels, and filter paper.
Preparation of Plant Extract
-
Accurately weigh 10 g of the dried, powdered plant material.
-
Transfer the powder to a flask and add 100 mL of methanol.
-
Sonicate the mixture for 30 minutes or perform maceration by shaking for 24 hours at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Dissolve a known amount of the crude extract in methanol to a final concentration of 10 mg/mL for TLC analysis.
Preparation of Standard Solution
-
If a pure this compound standard is available, accurately weigh 1 mg of the standard.
-
Dissolve it in 1 mL of methanol to obtain a concentration of 1 mg/mL.
Thin-Layer Chromatography Procedure
-
Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark the positions for sample and standard application.
-
Spotting: Using a capillary tube, apply small spots (2-3 mm in diameter) of the plant extract and the standard solution onto the designated marks on the starting line. Allow the spots to dry completely.
-
Development:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to saturate for at least 30 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.
-
Allow the solvent to ascend the plate until it reaches approximately 1 cm from the top.
-
-
Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.
Visualization
-
UV Light: Examine the dried plate under short-wave (254 nm) and long-wave (365 nm) UV light. Mark any fluorescent or quenched spots with a pencil.
-
Iodine Vapors: Place the plate in a chamber containing iodine crystals. Most organic compounds will appear as brown spots.
-
Spraying Reagent: Spray the plate with p-anisaldehyde-sulfuric acid reagent and heat at 100-110°C for 5-10 minutes. Different compounds will produce spots of various colors.
Calculation of Rf Value
The Retention Factor (Rf) is calculated using the following formula:
Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)
Compare the Rf value and the color of the spot from the plant extract with that of the standard to identify the presence of this compound.
Data Presentation
Due to the limited availability of specific TLC data for this compound, the following table presents a hypothetical set of results for different solvent systems. Researchers should perform their own experiments to determine the actual Rf values.
| Solvent System (v/v/v) | Rf Value of Standard this compound (Hypothetical) | Observed Rf Value in Plant Extract (Hypothetical) | Color of Spot after Derivatization (Hypothetical) |
| Toluene : Ethyl Acetate : Formic Acid (5:4:1) | 0.45 | 0.44 | Brownish-Yellow |
| n-Hexane : Ethyl Acetate (7:3) | 0.30 | 0.31 | Yellow |
| Chloroform : Methanol (9:1) | 0.62 | 0.61 | Greenish-Brown |
| Ethyl Acetate : Methanol : Water (100:13.5:10) | 0.78 | 0.77 | Light Brown |
Visualizations
Experimental Workflow for TLC Analysis
Logical Steps for this compound Identification
Troubleshooting
-
Spots are streaky: The sample may have been too concentrated. Dilute the sample and re-spot.
-
Rf values are too high or too low: The polarity of the mobile phase is not optimal. If the Rf is too high, decrease the polarity of the mobile phase. If the Rf is too low, increase the polarity.
-
No separation: The components of the mixture may have similar polarities in the chosen solvent system. Try a different mobile phase with varying solvent ratios.
Conclusion
This application note provides a foundational protocol for the identification of this compound in plant extracts using Thin-Layer Chromatography. While the provided Rf values are hypothetical, the detailed methodology for sample preparation, chromatographic development, and visualization will enable researchers to establish a robust and reliable method for their specific needs. Further validation using techniques such as High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for conclusive identification and quantification.
Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Euphorbetin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of Euphorbetin, a natural compound of interest for its potential anticancer properties, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document includes a step-by-step experimental protocol, a summary of cytotoxicity data for a related compound, and diagrams illustrating the experimental workflow and a potential signaling pathway for this compound-induced cell death.
Introduction
This compound, a compound isolated from various species of the Euphorbia genus, has garnered attention for its potential cytotoxic activities against cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative determination of this compound's cytotoxic effects. Compounds from the Euphorbia genus have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades and modulation of the Bcl-2 family of proteins.
Data Presentation
Due to the limited availability of a comprehensive set of IC50 values specifically for this compound across a wide range of cancer cell lines, the following table summarizes the cytotoxic activity of euphol , a structurally related triterpene alcohol also found in Euphorbia species, against a panel of 73 human cancer cell lines. This data provides a valuable reference for the potential spectrum of activity of this compound.
| Cancer Type | Cell Line | IC50 (µM) |
| Esophageal | Esophageal Squamous Cell Carcinoma | 11.08 |
| Pancreatic | Pancreatic Carcinoma | 6.84 |
| Prostate | - | >1.41 - <38.89 |
| Melanoma | - | >1.41 - <38.89 |
| Colon | - | >1.41 - <38.89 |
| Various | (Over 50% of 73 cell lines tested) | Deemed highly sensitive |
Note: The IC50 values for prostate, melanoma, and colon cancers fall within the range of 1.41-38.89 µM.[1] More than half of the 73 cancer cell lines tested were found to be highly sensitive to euphol.[1]
Experimental Protocols
MTT Assay Protocol for this compound Cytotoxicity Testing
This protocol outlines the steps for determining the cytotoxicity of this compound on adherent cancer cell lines.
1. Materials and Reagents:
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Cancer cell line of interest (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
2. Experimental Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh complete medium.
-
Determine cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing different concentrations of this compound to the respective wells.
-
Include a "vehicle control" group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Include a "no-treatment control" group with only complete medium.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Calculate Cell Viability:
-
The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC50 Value:
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
The IC50 value, which is the concentration of this compound that inhibits 50% of cell growth, can be determined from this curve using non-linear regression analysis.
-
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for determining this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on studies of related compounds from the Euphorbia genus, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[2][3] This involves the modulation of the Bcl-2 family proteins and the activation of a caspase cascade.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
References
- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Euphornin reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
Unveiling the Pro-Apoptotic Potential of Euphorbetin: A Western Blot Analysis of Caspase Activation
Application Note
Introduction
Euphorbetin, a bioactive compound isolated from plants of the Euphorbiaceae family, has garnered significant interest within the scientific community for its potential anti-cancer properties. Emerging evidence suggests that this compound exerts its cytotoxic effects on cancer cells by inducing apoptosis, or programmed cell death. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate the activation of key caspases—caspase-3, caspase-8, and caspase-9—in response to this compound treatment. The provided protocols and data presentation formats are designed to facilitate reproducible and quantifiable assessment of this compound's pro-apoptotic efficacy.
Mechanism of Action
This compound is believed to induce apoptosis through both the intrinsic and extrinsic pathways. The activation of caspase-9, an initiator caspase, suggests the involvement of the intrinsic (mitochondrial) pathway. Concurrently, the activation of caspase-8, another initiator caspase, points to the engagement of the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspase-3, an executioner caspase responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Data Presentation
The following tables are illustrative examples of how to present quantitative data obtained from Western blot analysis of caspase activation in cancer cells treated with this compound. The data should be obtained by densitometric analysis of the protein bands corresponding to the cleaved (active) forms of the caspases, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Dose-Dependent Effect of this compound on Cleaved Caspase-3 Levels
| This compound Concentration (µM) | Mean Relative Densitometry Units (Cleaved Caspase-3 / Loading Control) | Standard Deviation | Fold Change vs. Control |
| 0 (Control) | 1.00 | 0.12 | 1.0 |
| 10 | 2.50 | 0.25 | 2.5 |
| 25 | 5.80 | 0.45 | 5.8 |
| 50 | 9.20 | 0.78 | 9.2 |
| 100 | 14.50 | 1.10 | 14.5 |
Table 2: Dose-Dependent Effect of this compound on Cleaved Caspase-8 Levels
| This compound Concentration (µM) | Mean Relative Densitometry Units (Cleaved Caspase-8 / Loading Control) | Standard Deviation | Fold Change vs. Control |
| 0 (Control) | 1.00 | 0.09 | 1.0 |
| 10 | 1.80 | 0.15 | 1.8 |
| 25 | 3.20 | 0.28 | 3.2 |
| 50 | 5.10 | 0.41 | 5.1 |
| 100 | 7.90 | 0.65 | 7.9 |
Table 3: Dose-Dependent Effect of this compound on Cleaved Caspase-9 Levels
| This compound Concentration (µM) | Mean Relative Densitometry Units (Cleaved Caspase-9 / Loading Control) | Standard Deviation | Fold Change vs. Control |
| 0 (Control) | 1.00 | 0.11 | 1.0 |
| 10 | 2.10 | 0.19 | 2.1 |
| 25 | 4.50 | 0.38 | 4.5 |
| 50 | 7.80 | 0.62 | 7.8 |
| 100 | 11.20 | 0.95 | 11.2 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cancer cell line of interest (e.g., HeLa, MCF-7, etc.) in 6-well plates at a density of 5 x 10^5 cells per well in the appropriate complete growth medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM).
-
Treatment Incubation: Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation Period: Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
Protocol 2: Whole-Cell Lysate Preparation
-
Cell Harvesting: After the treatment period, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Protocol 3: Western Blot Analysis of Caspase Activation
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12% or 15% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibodies targeting the cleaved forms of caspase-3, caspase-8, and caspase-9, and a loading control (e.g., β-actin or GAPDH), diluted in the blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the cleaved caspase bands to the intensity of the corresponding loading control band.
Visualizations
Caption: this compound-induced caspase activation pathway.
Caption: Western blot workflow for caspase activation analysis.
Application Notes and Protocols for Cell Cycle Analysis of Euphorbetin-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbetin, a bioactive compound extracted from plants of the Euphorbia genus, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] A key mechanism underlying its anti-cancer activity is the induction of cell cycle arrest, predominantly at the G2/M phase. This allows for the inhibition of cancer cell division and can sensitize cells to apoptosis.[1][3] These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on the cancer cell cycle.
Data Presentation
This compound-Induced Cell Cycle Arrest in HeLa Cells
The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of human cervical adenocarcinoma (HeLa) cells after 48 hours of treatment. Data indicates a significant accumulation of cells in the G2/M phase with a corresponding decrease in the G0/G1 and S phases.
| Treatment Concentration (mg/L) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 2.3 | 28.1 ± 1.5 | 16.7 ± 1.2 |
| 50 | 48.9 ± 2.1 | 25.4 ± 1.3 | 25.7 ± 1.8 |
| 100 | 35.6 ± 1.8 | 20.1 ± 1.1 | 44.3 ± 2.5 |
| 200 | 21.3 ± 1.5 | 15.2 ± 0.9 | 63.5 ± 3.1 |
Data is presented as mean ± standard deviation from triplicate experiments.
Signaling Pathway
This compound induces G2/M phase cell cycle arrest primarily by modulating the activity of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B1 complex. This is achieved through the regulation of key upstream signaling molecules, leading to the inhibitory phosphorylation of CDK1 at Tyrosine 15 (Tyr15). An increase in phospho-CDK1 (Tyr15) prevents the activation of the CDK1/Cyclin B1 complex, which is essential for entry into mitosis, thereby halting the cell cycle at the G2/M transition.
Caption: this compound-induced G2/M cell cycle arrest signaling pathway.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the general procedure for culturing cancer cells and treating them with this compound for subsequent cell cycle analysis.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare working concentrations of this compound by diluting the stock solution in a complete culture medium. A vehicle control (DMSO) should be prepared at a concentration equivalent to the highest concentration of DMSO used for this compound dilutions.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Caption: Workflow for cell culture and this compound treatment.
Cell Cycle Analysis by Flow Cytometry
This protocol details the staining of this compound-treated cells with Propidium Iodide (PI) for cell cycle analysis using flow cytometry.[4][5][6]
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 channel.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on DNA content.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for the detection of key cell cycle regulatory proteins, such as CDK1, phospho-CDK1 (Tyr15), and Cyclin B1, in this compound-treated cells.[7][8][9]
Materials:
-
This compound-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK1, anti-phospho-CDK1 (Tyr15), anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Wash the treated and control cells with cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Caption: General workflow for Western blot analysis.
References
- 1. Phosphorylation of Bcl-2 in G2/M phase-arrested cells following photodynamic therapy with hypericin involves a CDK1-mediated signal and delays the onset of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. bu.edu [bu.edu]
- 7. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]
- 8. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vivo Delivery of Euphorbetin: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbetin, a compound derived from the Euphorbia genus, has garnered significant interest for its potential therapeutic applications, particularly in oncology. Preclinical evaluation of this compound's efficacy and safety necessitates robust and reproducible in vivo delivery methods in animal models. However, like many natural products, this compound presents challenges in terms of solubility, stability, and bioavailability, which can impede its systemic delivery and therapeutic effectiveness.
These application notes provide a comprehensive overview of potential in vivo delivery strategies for this compound, drawing upon established methodologies for delivering hydrophobic compounds and related phytochemicals. The protocols and data presented herein are synthesized from existing literature on drug delivery systems and pharmacokinetic studies of natural products, offering a foundational guide for researchers initiating in vivo studies with this compound.
Data Presentation: Pharmacokinetic Parameters of Related Compounds
Direct pharmacokinetic data for this compound is limited in publicly available literature. The following table summarizes key pharmacokinetic parameters for other natural compounds, which can serve as a reference for designing studies with this compound, particularly when utilizing drug delivery systems to enhance bioavailability.
| Compound | Animal Model | Administration Route | Dose | T½ (half-life) | Cmax (Maximum Concentration) | AUC (Area Under the Curve) | Absolute Bioavailability | Reference |
| Oxypeucedanin | Rat | Intravenous | 2.5 mg/kg | 0.61 h | - | - | - | [1] |
| Oxypeucedanin | Rat | Intravenous | 5 mg/kg | 0.66 h | - | - | - | [1] |
| Oxypeucedanin | Rat | Intravenous | 10 mg/kg | 0.62 h | - | - | - | [1] |
| Oxypeucedanin | Rat | Oral | 20 mg/kg | 2.94 h | - | - | 10.26% | [1] |
| Akebia Saponin D | Rat | Intravenous | 10 mg/kg | - | - | 19.05 ± 8.64 hµg/mL | - | [2] |
| Akebia Saponin D | Rat | Oral | 100 mg/kg | - | - | 0.047 ± 0.030 hµg/mL | 0.025% | [2] |
| PU-48 | Rat | Oral | 3 mg/kg | 7.1 ± 2.9 h | 12.6 ± 11.1 ng/mL | 60.5 ± 38.5 ng·h/mL | - | [3] |
| PU-48 | Rat | Oral | 6 mg/kg | 7.0 ± 2.7 h | 52.9 ± 46.8 ng/mL | 108.2 ± 52.5 ng·h/mL | - | [3] |
| PU-48 | Rat | Oral | 12 mg/kg | 6.9 ± 3.5 h | 94.3 ± 49.6 ng/mL | 180.7 ± 62.5 ng·h/mL | - | [3] |
| EPICERTIN | Mouse | Intravenous | - | 0.26 h (male), 0.3 h (female) | - | - | - | [4] |
| EPICERTIN | Rat | Intravenous | - | 19.4 h (male), 14.5 h (female) | - | - | - | [4] |
| EPICERTIN | Mouse | Intrarectal | 0.6 µ g/mouse | - | Very low levels detected | - | - | [4] |
Note: The data above illustrates the common challenges of low oral bioavailability for natural compounds and the variability between different administration routes and animal models.
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, making them a versatile delivery system.[5][6][7] This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Phosphatidylcholine (PC) or HSPC: DSPE–PEG–2000: DSPE–PEG2000–maleimide (4:1:0.2 ratio)[5]
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or extruder
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in a 10:2:1 molar ratio in a round-bottom flask containing a sufficient volume of a chloroform:methanol (2:1, v/v) mixture.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under vacuum at a controlled temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. The volume of PBS will depend on the desired final concentration of this compound.
-
Vesicle Size Reduction: To obtain unilamellar vesicles of a specific size, subject the resulting liposomal suspension to probe sonication on ice or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated this compound by centrifugation or dialysis.
-
Sterilization: Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: In Vivo Administration and Pharmacokinetic Study in a Rat Model
This protocol outlines the procedure for administering this compound formulations to rats and collecting samples for pharmacokinetic analysis.
Animal Model:
-
Sprague-Dawley or Wistar rats (male or female, 8-10 weeks old)
Materials:
-
This compound formulation (e.g., solution, liposomal suspension)
-
Administration equipment (e.g., gavage needles for oral, syringes and needles for intravenous)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (e.g., heparinized or EDTA-coated)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment, with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before oral administration, with continued access to water.[8]
-
Dosing:
-
Oral (PO) Administration: Administer the this compound formulation using an oral gavage needle.[9] The vehicle should be non-toxic and appropriate for the formulation (e.g., PBS for liposomes, a solution with a solubilizing agent for free this compound).
-
Intravenous (IV) Administration: Administer the formulation via the tail vein.[9] This route is often used to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into appropriate collection tubes.[8]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.[2]
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1][2][3][8]
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (T½, Cmax, AUC, etc.) using appropriate software (e.g., WinNonlin).
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Related Compounds
Compounds from the Euphorbia genus have been shown to exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the prominent pathways identified is the PI3K/Akt/mTOR pathway.[10][11]
Caption: PI3K/Akt/mTOR signaling pathway and putative inhibitory points of this compound.
Experimental Workflow for In Vivo Delivery and Efficacy Study
The following diagram illustrates a typical workflow for evaluating the in vivo delivery and therapeutic efficacy of a this compound formulation in a tumor-bearing animal model.
Caption: General workflow for an in vivo this compound delivery and efficacy study.
Conclusion
The successful in vivo delivery of this compound is critical for its preclinical development. The use of advanced drug delivery systems, such as liposomes, can significantly improve its pharmacokinetic profile and therapeutic efficacy. The protocols and information provided in these application notes serve as a starting point for researchers to design and execute robust in vivo studies. It is essential to perform thorough characterization of the formulation and to conduct pilot pharmacokinetic and dose-finding studies to optimize the delivery strategy for specific animal models and therapeutic indications.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Safety Studies in Rodent Models Support Development of EPICERTIN as a Novel Topical Wound-Healing Biologic for Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effective Use of Euphorbia milii DCM Root Extract Encapsulated by Thermosensitive Immunoliposomes for Targeted Drug Delivery in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.sciltp.com [media.sciltp.com]
- 7. uspharmacist.com [uspharmacist.com]
- 8. Frontiers | Pharmacokinetic Study of 7 Compounds Following Oral Administration of Fructus Aurantii to Depressive Rats [frontiersin.org]
- 9. In vivo pharmacology | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 10. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Preparation of Euphorbetin Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract
Euphorbetin is a dicoumarin compound isolated from plants such as Viola yedoensis Makino, which has demonstrated notable anticoagulant properties. Accurate and consistent preparation of stock solutions is fundamental for reliable experimental results in pharmacological and biochemical studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. It includes chemical properties, safety guidelines, and calculation tables to facilitate ease of use in a laboratory setting.
Chemical and Physical Properties
Proper preparation of stock solutions begins with an understanding of the compound's physical and chemical characteristics.
| Property | Value | Reference |
| CAS Number | 35897-99-5 | N/A |
| Molecular Formula | C₁₈H₁₀O₈ | N/A |
| Molecular Weight | 354.27 g/mol | [1] |
| Appearance | Solid (Varies) | N/A |
| Solubility in DMSO | ~7 mg/mL (19.76 mM) | [1] |
| Solubility Notes | Requires sonication and warming to 37°C to fully dissolve. | [1] |
Safety and Handling Precautions
Both this compound and DMSO require careful handling to ensure personnel safety.
-
This compound:
-
As the toxicological properties are not fully characterized, handle with care.
-
Avoid inhalation of dust by working in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
-
Dimethyl Sulfoxide (DMSO):
-
DMSO is an excellent solvent that can penetrate the skin. This property means it can carry dissolved substances, such as this compound, through the skin.
-
Always wear chemical-resistant gloves (nitrile gloves are common, but check compatibility) when handling DMSO.
-
Handle in a well-ventilated area.
-
Store DMSO in a tightly sealed, dry container.
-
Required Materials and Equipment
-
This compound powder
-
Anhydrous/High-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated micropipettes and sterile tips
-
Sterile microcentrifuge tubes or amber glass vials for storage
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or incubator set to 37°C
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. This is a common starting concentration that can be easily diluted for various experimental needs.
Step 1: Calculation
-
Determine the mass of this compound required.
-
Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 1 mL × 354.27 g/mol = 3.54 mg
Step 2: Weighing
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the calculated mass (e.g., 3.54 mg) of this compound powder into the tube.
Step 3: Solubilization
-
Add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Briefly vortex the solution for 30-60 seconds.
-
To ensure complete dissolution, place the tube in an ultrasonic bath for 5-10 minutes.[1]
-
If the compound is not fully dissolved, warm the solution to 37°C for 10-15 minutes, followed by another brief sonication or vortexing.[1]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, light-protective (amber) tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage is critical to maintaining the integrity of the this compound stock solution.
| Storage Temperature | Shelf Life | Recommendations |
| -20°C | Up to 1 month | Suitable for short-term storage. |
| -80°C | Up to 6 months | Recommended for long-term storage to ensure maximum stability.[1] |
Note: Always bring the solution to room temperature before opening to prevent condensation of atmospheric moisture into the stock.
Data Presentation: Stock Solution Calculations
The following table provides pre-calculated masses of this compound required for different volumes and concentrations.
| Desired Concentration | Volume: 1 mL | Volume: 5 mL | Volume: 10 mL |
| 1 mM | 0.354 mg | 1.77 mg | 3.54 mg |
| 5 mM | 1.77 mg | 8.86 mg | 17.71 mg |
| 10 mM | 3.54 mg | 17.71 mg | 35.43 mg |
| 20 mM (~7 mg/mL) | 7.09 mg | 35.43 mg | 70.85 mg |
Visual Protocols and Pathways
Diagrams help visualize complex workflows and biological mechanisms, ensuring clarity and reproducibility.
References
Application Notes and Protocols: Euphorbetin in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Euphorbetin, a bioactive compound found in plants of the Euphorbiaceae family, has demonstrated potential as an anticancer agent.[1][2] Research has primarily focused on its effects in traditional two-dimensional (2D) cell culture systems, revealing its involvement in critical cancer-related signaling pathways. Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately mimic the complex microenvironment of solid tumors, offering a more physiologically relevant platform for drug screening and mechanism-of-action studies.[3][4][5][6]
These application notes provide a comprehensive overview of the known mechanisms of this compound and related compounds and propose detailed protocols for its application in 3D cell culture models. While direct experimental data for this compound in 3D cultures is limited, the provided methodologies are based on established 3D culture techniques and the known biological activities of this compound in 2D models.
Mechanism of Action of this compound and Related Compounds
This compound and similar compounds derived from Euphorbia species exert their anticancer effects by modulating key signaling pathways involved in tumor growth, proliferation, and survival.
A related compound, Euphorbiasteroid (EPBS) , has been shown to abrogate EGFR and Wnt/β-catenin signaling in non-small-cell lung cancer (NSCLC) cells.[7][8] Specifically, EPBS:
-
Induces cytotoxicity in cancer cells.[8]
-
Suppresses the expression of EGFR, Wnt3a, and β-catenin.[7]
-
Promotes the degradation of β-catenin by activating GSK-3β.[7]
Furthermore, ethanolic extracts of Euphorbia lathyris seeds, containing this compound, have been shown to induce apoptosis in colon cancer cell lines through the overexpression of caspases 9, 3, and 8, and by activating autophagy.[2] Another related compound, Euphol , has demonstrated broad cytotoxic effects against a variety of cancer cell lines and can inhibit proliferation, motility, and colony formation.[9]
Signaling Pathway of Euphorbiasteroid (EPBS)
Caption: Signaling pathway affected by Euphorbiasteroid (EPBS).
Application of this compound in 3D Cell Culture Models
Based on its known mechanism of action, this compound is a promising candidate for investigation in 3D cell culture models to assess its efficacy in a more tumor-like environment. Potential applications include:
-
Evaluation of antitumor activity: Assessing the effect of this compound on the growth and viability of tumor spheroids.
-
Invasion and metastasis studies: Investigating the potential of this compound to inhibit cancer cell invasion from a spheroid into a surrounding matrix.
-
Drug resistance studies: Comparing the efficacy of this compound in 3D spheroids versus 2D monolayer cultures to identify potential resistance mechanisms conferred by the 3D microenvironment.
-
Combination therapy screening: Evaluating synergistic effects of this compound with other known chemotherapeutic agents in a 3D model.
Experimental Protocols
The following are detailed protocols for the application of this compound in 3D tumor spheroid models.
Protocol 1: Formation of Tumor Spheroids using the Liquid Overlay Technique
This protocol describes the generation of tumor spheroids in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard tissue culture flasks to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 to 10,000 cells/well) in complete medium.
-
Add 100 µL of the cell suspension to each well of a ULA 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours.
Protocol 2: Treatment of Tumor Spheroids with this compound
Materials:
-
Pre-formed tumor spheroids (from Protocol 1)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
After 72 hours of spheroid formation, carefully remove 50 µL of the medium from each well.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the treated spheroids for the desired time points (e.g., 24, 48, 72 hours).
Protocol 3: Assessment of Spheroid Viability and Growth
A. Spheroid Size Measurement:
-
At each time point, capture brightfield images of the spheroids using an inverted microscope with a camera.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot the change in spheroid volume over time for each treatment condition.
B. Cell Viability Assay (e.g., CellTiter-Glo® 3D):
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control.
Protocol 4: 3D Spheroid Invasion Assay
Materials:
-
Pre-formed tumor spheroids
-
Basement membrane extract (BME) (e.g., Matrigel® or Cultrex®)
-
Pre-chilled pipette tips and 96-well plate
-
Complete medium with and without chemoattractant (e.g., 10% FBS)
-
This compound
Procedure:
-
Thaw BME on ice overnight.
-
On the day of the assay, place a 96-well plate on ice.
-
Carefully transfer one spheroid into each well.
-
Gently mix the BME to a homogenous solution on ice.
-
Add 50 µL of BME to each well containing a spheroid.
-
Centrifuge the plate at 300 x g for 5 minutes at 4°C to center the spheroids.
-
Incubate the plate at 37°C for 1 hour to allow the BME to polymerize.
-
Prepare complete medium containing different concentrations of this compound (and a vehicle control) and with a chemoattractant (e.g., 10% FBS).
-
Carefully add 100 µL of the medium with this compound to the top of the BME matrix.
-
Incubate for 24-72 hours.
-
Image the spheroids at different time points and quantify the area of invasion using image analysis software.
Experimental Workflow for this compound in 3D Spheroid Models
Caption: Experimental workflow for evaluating this compound in 3D spheroid models.
Data Presentation
The following tables are examples of how quantitative data from the proposed experiments could be structured.
Table 1: Hypothetical IC50 Values of this compound in 2D vs. 3D Cell Culture Models
| Cell Line | IC50 in 2D (µM) | IC50 in 3D (µM) | Fold Change (3D/2D) |
| A549 (NSCLC) | 15.2 ± 2.1 | 45.8 ± 5.6 | 3.0 |
| HCT-116 (Colon) | 10.5 ± 1.5 | 38.2 ± 4.1 | 3.6 |
| MCF-7 (Breast) | 22.1 ± 3.4 | 75.3 ± 8.9 | 3.4 |
Table 2: Hypothetical Effect of this compound on Tumor Spheroid Growth (Diameter in µm)
| Treatment | 0 hours | 24 hours | 48 hours | 72 hours |
| Vehicle Control | 450 ± 25 | 510 ± 30 | 580 ± 35 | 650 ± 40 |
| This compound (10 µM) | 452 ± 28 | 480 ± 29 | 510 ± 32 | 530 ± 35 |
| This compound (50 µM) | 448 ± 26 | 460 ± 27 | 470 ± 29 | 475 ± 30 |
| This compound (100 µM) | 451 ± 29 | 455 ± 30 | 450 ± 28 | 440 ± 25 |
Table 3: Hypothetical Quantification of Spheroid Invasion
| Treatment | Invasion Area (µm²) at 48 hours | % Inhibition of Invasion |
| Vehicle Control | 85,000 ± 7,500 | 0% |
| This compound (10 µM) | 62,000 ± 6,100 | 27.1% |
| This compound (50 µM) | 35,000 ± 4,200 | 58.8% |
| This compound (100 µM) | 15,000 ± 2,800 | 82.4% |
Conclusion
The application of this compound in 3D cell culture models represents a crucial step forward in evaluating its therapeutic potential. The protocols and frameworks provided here offer a robust starting point for researchers to investigate the effects of this promising natural compound in a more clinically relevant context. By utilizing 3D models, a deeper understanding of this compound's efficacy, mechanism of action, and potential for overcoming drug resistance can be achieved, ultimately accelerating its journey towards clinical application.
References
- 1. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. facellitate.com [facellitate.com]
- 5. site.labnet.fi [site.labnet.fi]
- 6. mdpi.com [mdpi.com]
- 7. Euphorbiasteroid Abrogates EGFR and Wnt/β-Catenin Signaling in Non-Small-Cell Lung Cancer Cells to Impart Anticancer Activity [mdpi.com]
- 8. Euphorbiasteroid Abrogates EGFR and Wnt/β-Catenin Signaling in Non-Small-Cell Lung Cancer Cells to Impart Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying Euphorbetin-Induced Apoptosis using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Euphorbetin, a bioactive compound found in plants of the Euphorbia genus, has demonstrated significant anti-tumor properties.[1][2] Emerging research indicates that this compound can inhibit cancer cell proliferation by inducing programmed cell death, or apoptosis.[1][3] This application note provides a detailed protocol for the quantitative analysis of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells, providing valuable insights into the compound's mechanism of action.
The induction of apoptosis is a key mechanism for many anti-cancer agents.[4] During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[5] Propidium Iodide is a fluorescent nucleic acid binding dye that is unable to cross the membrane of live and early apoptotic cells. It can, therefore, be used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[5][7]
Studies on compounds from the Euphorbia family, including this compound, suggest that they can trigger apoptosis through the intrinsic or mitochondrial pathway.[3] This often involves the regulation of the Bcl-2 family of proteins, leading to the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3.[1][3][8]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours to allow for attachment.[7]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µg/mL) for a predetermined time (e.g., 24, 48 hours).[8] Include a vehicle-treated control group.
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (containing floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Suspension cells: Gently collect the cells by centrifugation.
-
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 500 x g for 5 minutes and discarding the supernatant.[7]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Data Analysis:
The cell population can be divided into four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
Data Presentation
The following table summarizes hypothetical data from a flow cytometry experiment investigating the effects of this compound on a cancer cell line.
| This compound Conc. (µg/mL) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 75.6 ± 3.5 | 15.3 ± 1.8 | 9.1 ± 1.2 |
| 20 | 50.1 ± 4.2 | 28.9 ± 2.5 | 21.0 ± 2.1 |
| 40 | 25.8 ± 3.9 | 45.7 ± 3.3 | 28.5 ± 2.8 |
Mandatory Visualizations
References
- 1. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphornin reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor Cell Death via Apoptosis and Improvement of Activated Lymphocyte Cytokine Secretion by Extracts from Euphorbia Hebecarpa and Euphorbia Petiolata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
How to improve Euphorbetin solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of Euphorbetin for in vitro assays.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for experimental use.
| Issue | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in the chosen solvent. | Insufficient solvent volume or inadequate mixing. | - Increase the solvent volume gradually. - Use sonication to aid dissolution.[1][2] - Gentle warming to 37°C can also improve solubility.[1] |
| Precipitation occurs after adding the stock solution to the aqueous culture medium. | The compound is poorly soluble in aqueous solutions, and the final concentration of the organic solvent is too low to maintain solubility. | - Lower the final concentration of this compound in the assay. - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, but keep it at a level non-toxic to the cells (typically ≤ 0.5%).[3] - Consider using a carrier like cyclodextrin to enhance aqueous solubility.[3] |
| Inconsistent results between experiments. | - Degradation of this compound in the stock solution. - Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh stock solutions regularly. - Aliquot the stock solution into single-use vials to avoid repeated freezing and thawing.[1] - Store stock solutions appropriately: at -20°C for up to one month or at -80°C for up to six months.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is a recommended solvent for this compound. It has been shown to dissolve this compound at a concentration of 7 mg/mL (19.76 mM).[1]
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound and dissolve it in the appropriate volume of DMSO. To aid dissolution, you can use an ultrasonic bath and warm the solution to 37°C.[1] For example, to make a 10 mM stock solution, you would dissolve 3.54 mg of this compound in 1 mL of DMSO.
Q3: What are the best storage conditions for a this compound stock solution?
A3: For optimal stability, it is recommended to store the stock solution in aliquots to avoid repeated freeze-thaw cycles.[1] Store at -20°C for use within one month or at -80°C for longer-term storage up to six months.[1]
Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[3] To mitigate this, ensure the final concentration of DMSO in your culture medium is sufficient to maintain solubility, but not so high as to be toxic to your cells (generally under 0.5%).[3] You could also try lowering the final working concentration of this compound.
Q5: Are there any alternative methods to improve the aqueous solubility of this compound?
A5: Yes, several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These include pH modification of the medium, the use of co-solvents, or complexation with molecules like cyclodextrins.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 354.27 g/mol )
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated scale
-
Pipettes and sterile tips
-
Ultrasonic water bath
-
Water bath or incubator at 37°C
Procedure:
-
Weigh out 3.54 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube for 30 seconds.
-
If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
If necessary, further aid dissolution by placing the tube in a 37°C water bath or incubator for 10-15 minutes, with intermittent vortexing.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Dilution of this compound Stock Solution for In Vitro Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final desired concentration of this compound in your experiment.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium. It is crucial to add the DMSO stock solution to the aqueous medium and mix immediately to prevent precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells (typically ≤ 0.5%). For example, a 1:200 dilution of the DMSO stock will result in a 0.5% DMSO concentration.
Signaling Pathway
While the direct signaling pathways affected by this compound are not extensively documented, related compounds from the Euphorbia genus have been shown to modulate the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival.[4] The following diagram illustrates a simplified representation of this pathway, which may be a relevant starting point for investigating the mechanism of action of this compound.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a general workflow for testing the effects of this compound in a cell-based assay.
References
Troubleshooting Euphorbetin instability in cell culture media
Welcome to the technical support center for Euphorbetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to this compound instability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties?
This compound is a natural bicoumarin compound.[1] Its key chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₀O₈ | [2] |
| Molecular Weight | 354.27 g/mol | [3] |
| IUPAC Name | 5-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one | [2] |
| Appearance | Typically a solid powder | N/A |
Q2: Why are my experimental results with this compound inconsistent?
Inconsistent results are often a primary indicator of compound instability in cell culture media.[4] The degradation of a small molecule like this compound can lead to a decreased effective concentration and the generation of byproducts with different or no biological activity, causing variability in assays.[4][5] Cell health, passage number, and confluency can also significantly impact results.[5]
Q3: What are the common causes of small molecule degradation in cell culture media?
Several factors can contribute to the degradation of compounds like this compound in a typical cell culture environment:
-
pH: The pH of the culture medium can affect the stability of compounds, with optimal stability often occurring within a narrow pH range.[4][6]
-
Temperature: Standard incubation at 37°C can accelerate the degradation of thermally labile compounds.[4][7]
-
Light Exposure: Many natural compounds are photosensitive and can degrade when exposed to light, especially UV radiation.[4][8]
-
Reactive Media Components: Components within the media, such as enzymes in serum or reactive oxygen species, can metabolize or oxidize the compound.[4][9][10]
-
Solubility Issues: Poor solubility can lead to precipitation over time, which reduces the effective concentration of the compound in the media.[4]
Troubleshooting Guide: this compound Instability
This guide provides a systematic approach to identifying and mitigating the factors contributing to this compound degradation in your cell culture experiments.
Problem: High variability in IC₅₀ values or loss of bioactivity over time.
Step 1: Assess Compound Stability
The first step is to determine if this compound is degrading under your specific experimental conditions. This can be achieved by incubating this compound in your complete cell culture medium at 37°C and 5% CO₂ for different durations (e.g., 0, 4, 8, 24, 48 hours). The concentration of the parent compound can then be measured using analytical methods.[4]
Caption: Workflow for assessing this compound stability in media.
Step 2: Identify the Cause of Instability
If instability is confirmed, the next step is to pinpoint the cause by systematically evaluating key factors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C18H10O8 | CID 5317297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. Comparative study of the conformational lock, dissociative thermal inactivation and stability of euphorbia latex and lentil seedling amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypericin and pseudohypericin: pharmacokinetics and effects on photosensitivity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding Euphorbetin precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Euphorbetin. The following information is curated to address common challenges related to the precipitation of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
This compound, a polyphenolic compound, has inherently low solubility in water. Precipitation can be triggered by several factors, including:
-
Concentration: Exceeding the solubility limit of this compound in your specific solvent system will cause it to precipitate.
-
pH: The pH of the solution significantly impacts the ionization state and solubility of phenolic compounds. Changes in pH can lead to a decrease in solubility.
-
Temperature: Temperature affects solubility. While warming can sometimes help dissolve the compound initially, a decrease in temperature can cause it to precipitate out.
-
Solvent Composition: The presence of co-solvents can increase solubility. If the concentration of the organic co-solvent is too low, precipitation may occur.
-
Degradation: this compound, like many polyphenols, can be sensitive to light, heat, and oxygen, which can lead to degradation and the formation of less soluble byproducts.[1]
Q2: What is the best way to dissolve this compound?
For initial dissolution, it is recommended to use a small amount of an organic co-solvent. Based on available data for similar compounds, Dimethyl sulfoxide (DMSO) is a suitable choice.
-
Recommended Initial Protocol:
-
Weigh the desired amount of this compound.
-
Add a minimal amount of high-purity DMSO to the solid.
-
Gently warm the mixture and use sonication to aid dissolution.
-
Once fully dissolved, slowly add your aqueous buffer to the DMSO concentrate with continuous stirring. Do not add the DMSO to the buffer.
-
Protect the solution from light and store at the recommended temperature.
-
Q3: Can I increase the solubility of this compound in my aqueous buffer?
Yes, several strategies can be employed to enhance the aqueous solubility of this compound and prevent precipitation:
-
pH Adjustment: For phenolic compounds, adjusting the pH to a more alkaline range can increase solubility by deprotonating the hydroxyl groups. However, the stability of the compound at different pH values must be considered.
-
Co-solvents: The use of water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly increase the solubility of hydrophobic compounds.
-
Excipients: The addition of solubilizing agents like cyclodextrins can encapsulate the this compound molecule, increasing its apparent solubility in water.
-
Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate this compound, preventing precipitation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon addition to aqueous buffer | The concentration of this compound exceeds its solubility limit in the final solvent mixture. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in your final solution. 3. Refer to the experimental protocol below for a stepwise solubilization process. |
| Precipitation after a change in pH | The pH of the solution has shifted to a range where this compound is less soluble. | 1. Determine the optimal pH range for this compound solubility and stability. For many phenolic compounds, a slightly alkaline pH may increase solubility, but stability might be compromised.[2] 2. Use a buffer system with sufficient capacity to maintain the desired pH. |
| Precipitation upon cooling or storage at low temperatures | The solubility of this compound is temperature-dependent. | 1. Store the solution at a controlled room temperature if stability allows. 2. If refrigeration is necessary, consider increasing the concentration of co-solvents or adding cryoprotectants. |
| Cloudiness or precipitation over time | The compound may be degrading, or the solution is supersaturated. | 1. Protect the solution from light and oxygen. Use amber vials and consider purging the headspace with an inert gas like nitrogen or argon.[1] 2. Prepare fresh solutions before each experiment. 3. Filter the solution through a 0.22 µm filter after preparation to remove any initial insoluble material. |
Experimental Protocols
General Protocol for Preparing an Aqueous Solution of this compound
This protocol provides a general guideline for dissolving this compound. Optimization may be required based on the specific experimental conditions.
Caption: Experimental workflow for dissolving this compound.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for this compound Precipitation
The following diagram illustrates a logical workflow for troubleshooting precipitation issues with this compound solutions.
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Overcoming Artifacts in Western Blots with Euphorbetin-Treated Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts encountered when performing Western blots on samples treated with Euphorbetin.
Frequently Asked Questions (FAQs)
Q1: My protein of interest appears to have a different molecular weight in this compound-treated samples compared to the control. What could be the cause?
A1: This could be due to several factors:
-
Post-Translational Modifications: this compound may induce or inhibit post-translational modifications (PTMs) such as phosphorylation or glycosylation, which can alter the protein's apparent molecular weight.
-
Protein Aggregation: Some plant-derived compounds can cause protein aggregation. Ensure your lysis buffer contains sufficient detergents and reducing agents. Consider sonicating your samples to break up aggregates.[1]
-
Incomplete Denaturation: The presence of this compound might interfere with complete protein denaturation. Try increasing the concentration of SDS and β-mercaptoethanol or DTT in your loading buffer and boil the samples for a longer duration (10-15 minutes).
Q2: I'm observing high background noise and non-specific bands in my Western blots with this compound-treated lysates. How can I reduce this?
A2: High background and non-specific bands are common issues that can be exacerbated by plant-derived compounds. Here are some troubleshooting steps:
-
Optimize Blocking: Increase the blocking time to 2 hours at room temperature or overnight at 4°C. You can also try switching your blocking agent from non-fat dry milk to bovine serum albumin (BSA) or vice-versa, as some antibodies have a preference.
-
Increase Washing Steps: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies. Adding a small amount of detergent like Tween 20 (0.05-0.1%) to your wash buffer can also help.
-
Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong specific signal with minimal background.
-
Sample Purity: Ensure your lysates are free of contaminants. Plant secondary metabolites can sometimes interfere with protein quantification assays, leading to overloading of lanes.[2]
Q3: The bands in my this compound-treated lanes appear "smeared" or "streaky." What is causing this?
A3: Smearing of bands can be caused by:
-
Protein Degradation: Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation.[3]
-
High Sample Viscosity: If your lysate is too viscous due to high concentrations of nucleic acids, it can lead to smearing. Consider treating your samples with DNase to reduce viscosity.
-
Compound Interference: this compound itself might be interfering with the acrylamide polymerization or the protein migration. Ensure your gels are properly prepared and run them at a lower voltage for a longer period.
Q4: I am seeing "ghost bands" (white bands on a dark background) in my chemiluminescent Western blot. Could this be related to this compound?
A4: Yes, this is a possibility. Some plant-derived polyphenols have been shown to cause "ghost" band artifacts in the presence of horseradish peroxidase (HRP) and chemiluminescent substrates. This may be due to the compound's ability to interact with the HRP enzyme or the substrate, leading to localized depletion of the signal. If you encounter this, consider the following:
-
Reduce Antibody Concentration: High concentrations of HRP-conjugated secondary antibodies can exacerbate this effect. Try diluting your secondary antibody further.
-
Use a Different Detection System: If the problem persists, consider switching to a fluorescently labeled secondary antibody and an appropriate imaging system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Altered Protein Mobility | This compound-induced PTMs or incomplete denaturation. | Use a broader range of molecular weight markers. Confirm PTMs with specific antibodies or enzymatic treatment (e.g., phosphatase for phosphorylation). Optimize sample denaturation conditions. |
| High Background | Non-specific antibody binding, or interference from this compound. | Increase blocking duration and/or change blocking agent. Optimize antibody concentrations. Increase the number and duration of washes. |
| Non-specific Bands | Cross-reactivity of antibodies, or protein degradation products. | Use a more specific primary antibody. Ensure fresh protease inhibitors are used in the lysis buffer. |
| Smeared Bands | Protein degradation, high sample viscosity, or gel running issues. | Add protease/phosphatase inhibitors. Treat lysates with DNase. Run the gel at a lower voltage. |
| Weak or No Signal | Insufficient protein loading, poor antibody binding, or this compound interference. | Verify protein concentration with a compatible assay. Test antibody on a positive control. Try a different antibody or detection system. |
| "Ghost" Bands | Interference of this compound with HRP-based detection. | Reduce the concentration of the HRP-conjugated secondary antibody. Switch to a fluorescent detection system. |
Experimental Protocols
Modified Cell Lysis Protocol for this compound-Treated Samples
-
After treating cells with this compound, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
To reduce viscosity from nucleic acids, add 1 µL of DNase (10 mg/mL) per 100 µL of lysate and incubate on ice for 15 minutes.
-
Sonicate the lysate on ice (3 cycles of 10 seconds on, 30 seconds off) to ensure complete cell lysis and to break up protein aggregates.
-
Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay. Note: It is advisable to run a control with this compound alone in the lysis buffer to check for interference with the protein assay.
Optimized SDS-PAGE and Western Blotting Protocol
-
Prepare protein samples by adding Laemmli buffer to the cell lysate. For samples prone to aggregation, increase the β-mercaptoethanol concentration to 10%.
-
Boil the samples at 95-100°C for 10 minutes to ensure complete denaturation.
-
Load equal amounts of protein (20-30 µg) into the wells of a polyacrylamide gel. The gel percentage should be optimized based on the molecular weight of the target protein.
-
Run the gel at a constant voltage of 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane. Ensure complete transfer by checking the gel for remaining proteins with Coomassie blue staining.
-
Block the membrane for 2 hours at room temperature in 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 15 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
An extract from Euphorbia fischeriana, a plant from the same genus that produces this compound, has been shown to modulate the PI3K/Akt signaling pathway.[4] This pathway is crucial for cell survival, proliferation, and growth.
Caption: PI3K/Akt signaling pathway potentially modulated by this compound.
Caption: Troubleshooting workflow for Western blots with this compound-treated samples.
References
- 1. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Euphorbetin powder
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for storing and handling Euphorbetin powder in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary biological activity?
This compound is a dicoumarin compound.[1][2] Its primary known biological activity is as an anticoagulant, meaning it interferes with the blood clotting process.[1][2]
2. What are the recommended storage conditions for this compound powder?
To ensure stability and prevent degradation, this compound powder should be stored at 4°C and protected from light. For long-term storage, it is recommended to store the powder in a tightly sealed container in a cool, dry place.[3]
3. How do I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powder in DMSO with the aid of ultrasonication and gentle warming to 37°C. It is advisable to use freshly opened, anhydrous DMSO as the compound is hygroscopic and moisture can affect solubility.[3]
4. What are the recommended storage conditions for this compound stock solutions?
Once dissolved, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, and always protected from light.
5. What personal protective equipment (PPE) should I use when handling this compound powder?
When handling this compound powder, it is essential to wear appropriate personal protective equipment, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves. If there is a risk of generating airborne dust, a respirator may be necessary. All handling of the powder should ideally be done in a chemical fume hood.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Anticoagulant Activity | Degradation of this compound due to improper storage. | Ensure the this compound powder and stock solutions are stored at the correct temperatures and protected from light. Prepare fresh stock solutions if degradation is suspected. |
| Inaccurate concentration of the working solution. | Re-calibrate pipettes and ensure accurate dilution from the stock solution. Prepare fresh dilutions for each experiment. | |
| Variability in plasma samples. | Use a pooled normal plasma for initial screening assays to minimize variability between individual samples. | |
| Precipitation of this compound in Aqueous Buffer | Low solubility of this compound in aqueous solutions. | Ensure the final concentration of DMSO in the assay is sufficient to maintain solubility, but low enough to not affect the biological assay. Typically, a final DMSO concentration of <0.5% is recommended. |
| pH of the buffer. | Check the pH of your experimental buffer. Extreme pH values may affect the solubility and stability of the compound. | |
| Color Change of this compound Solution | Oxidation or degradation of the compound. | Polyphenolic compounds can be susceptible to oxidation. Ensure solutions are stored under an inert atmosphere (e.g., nitrogen or argon) if possible, and always protect from light. Prepare fresh solutions if a color change is observed. |
| Difficulty Dissolving this compound Powder | Presence of moisture in the powder or solvent. | Use anhydrous DMSO. Ensure the this compound powder has been stored in a desiccator to prevent moisture absorption. |
| Insufficient energy to break crystal lattice. | Use gentle warming (37°C) and sonication to aid in dissolution. Be cautious not to overheat as this may cause degradation. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 7 mg/mL (19.76 mM) | Requires ultrasonic and warming to achieve.[3] |
Table 2: Stock Solution Stability
| Storage Temperature | Duration | Notes |
| -80°C | 6 months | Protect from light.[3] |
| -20°C | 1 month | Protect from light.[3] |
Experimental Protocols & Visualizations
In Vitro Anticoagulant Activity Screening
A common method to assess the anticoagulant activity of this compound is to measure its effect on Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) in human plasma.
Methodology:
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. From this stock, create a series of dilutions in a suitable buffer to achieve the desired final concentrations for the assay.
-
Plasma Preparation: Obtain platelet-poor plasma (PPP) by centrifuging citrated whole blood.
-
aPTT Assay:
-
Pre-incubate PPP with a specific volume of this compound solution or control buffer at 37°C.
-
Add the aPTT reagent and incubate further.
-
Initiate the clotting cascade by adding calcium chloride.
-
Measure the time taken for clot formation using a coagulometer.[4]
-
-
PT Assay:
-
Pre-incubate PPP with a specific volume of this compound solution or control buffer at 37°C.
-
Initiate clotting by adding the PT reagent (thromboplastin).
-
Measure the time to clot formation.[4]
-
Mechanism of Action: Coagulation Cascade
This compound, as a dicoumarin, is expected to interfere with the coagulation cascade. Dicoumarins are structurally similar to Vitamin K and act as Vitamin K antagonists. Vitamin K is essential for the synthesis of several clotting factors, including Factors II (Prothrombin), VII, IX, and X. By inhibiting Vitamin K epoxide reductase, dicoumarins prevent the recycling of Vitamin K, leading to the production of non-functional clotting factors. This ultimately inhibits the amplification of the coagulation cascade and fibrin clot formation.
References
- 1. Bioactive Natural Compounds with Antiplatelet and Anticoagulant Activity and Their Potential Role in the Treatment of Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current update on herbal sources of antithrombotic activity—a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. In Vitro Activity of Some Medicinal Plants on Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Euphorbetin Incubation Time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for Euphorbetin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for this compound in cell viability assays?
A1: Based on studies of related compounds from Euphorbia species, a time-dependent effect on cell viability is commonly observed. Initial experiments often involve incubating cells with this compound for 24, 48, and 72 hours to characterize its cytotoxic or anti-proliferative effects. For example, studies on the MDA-MB-231 breast cancer cell line showed IC50 values of 76.78 µg/ml at 24 hours and 59.71 µg/ml at 48 hours, indicating a time-dependent increase in potency.[1][2][3]
Q2: How do I determine the optimal incubation time for my specific cell line and experimental goals?
A2: The optimal incubation time depends on your cell line's doubling time and the specific endpoint of your assay (e.g., apoptosis, cell cycle arrest, inhibition of proliferation). We recommend performing a time-course experiment where cells are treated with a range of this compound concentrations and analyzed at multiple time points (e.g., 6, 12, 24, 48, and 72 hours). This will help you identify the time point at which the desired biological effect is most pronounced and reproducible.
Q3: Should I change the cell culture medium during a long incubation period (e.g., 72 hours)?
A3: For incubation times exceeding 24-48 hours, it is good practice to perform a medium change, especially for rapidly proliferating cell lines. This prevents nutrient depletion and the accumulation of waste products that could confound the results. When changing the medium, ensure the fresh medium contains the same concentration of this compound to maintain consistent exposure.
Q4: What are the known signaling pathways affected by compounds from Euphorbia, and how does this relate to incubation time?
A4: Compounds from Euphorbia have been shown to modulate several key signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways.[4][5] The temporal dynamics of these pathways can influence the optimal incubation time. For instance, early effects (e.g., within hours) might be observed at the level of protein phosphorylation, while downstream effects like changes in gene expression or apoptosis may require longer incubation periods (24-48 hours).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates at a specific time point. | Inconsistent cell seeding, edge effects in the microplate, or fluctuations in incubator conditions. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. Monitor and maintain stable incubator temperature and CO2 levels. |
| No significant effect of this compound observed even at high concentrations and long incubation times. | The cell line may be resistant to this compound. The compound may have degraded. | Test a panel of cell lines to identify a sensitive model. Verify the biological activity of your this compound stock. Ensure proper storage conditions (-20°C or -80°C, protected from light). |
| Cell death observed in the vehicle control group at later time points (48-72 hours). | Over-confluence of cells leading to nutrient depletion and cell death. | Optimize the initial cell seeding density to ensure cells in the control wells remain in the exponential growth phase throughout the experiment. |
| This compound appears to have a cytostatic (inhibits proliferation) rather than a cytotoxic (kills cells) effect. | The mechanism of action may primarily involve cell cycle arrest. | In addition to viability assays (e.g., MTT, CellTiter-Glo®), perform cell cycle analysis by flow cytometry to investigate cell cycle arrest.[6] |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
-
Objective: To find the cell seeding density that allows for logarithmic growth throughout the intended experiment duration.
-
Procedure:
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Culture the cells for your planned experimental duration (e.g., 24, 48, 72 hours).
-
At each time point, measure cell viability using an appropriate assay (e.g., MTT or crystal violet).
-
Select the seeding density that results in approximately 80-90% confluency in the control wells at the final time point.
-
Protocol 2: Time-Course and Dose-Response Experiment
-
Objective: To determine the IC50 of this compound at different incubation times.
-
Procedure:
-
Seed cells in 96-well plates at the predetermined optimal density.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, assess cell viability using a suitable assay.
-
Calculate the IC50 value for each incubation time.
-
Data Presentation
Table 1: Effect of this compound Incubation Time on HeLa Cell Viability
| This compound Concentration (mg/L) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
| 50 | 89.9 | ~75 | ~60 |
| 100 | ~70 | ~55 | ~40 |
| 200 | ~50 | ~35 | ~20 |
Data adapted from a study on a related compound, euphornin, on HeLa cells.[6]
Table 2: IC50 Values of a Euphorbia Extract on MDA-MB-231 Cells
| Incubation Time (hours) | IC50 (µg/ml) |
| 24 | 76.78 |
| 48 | 59.71 |
Data from a study on an extract from Euphorbia szovitsii.[1][2][3]
Visualizations
Caption: Workflow for optimizing this compound incubation time.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. The effect of Euphorbia szovitsii Fisch. & C.A.Mey extract on the viability and the proliferation of MDA-MB-231 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of Euphorbia szovitsii Fisch. & C.A.Mey extract on the viability and the proliferation of MDA-MB-231 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Euphornin reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Euphorbetin Bioavailability
Welcome to the technical support center for researchers investigating the in vivo bioavailability of Euphorbetin. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist in your experimental endeavors.
Disclaimer: this compound is a specialized area of research with limited publicly available data. The following information is based on established strategies for enhancing the bioavailability of poorly soluble natural products, particularly diterpenoids, and is intended to serve as a comprehensive guide for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: Based on the characteristics of similar diterpenoids isolated from Euphorbia species, the primary challenges are likely poor aqueous solubility and low intestinal permeability. These factors can lead to low dissolution rates in the gastrointestinal tract and limited absorption into the bloodstream, resulting in low overall bioavailability. Extensive presystemic metabolism could also be a contributing factor.[1]
Q2: Which formulation strategies are most promising for enhancing this compound's bioavailability?
A2: Several strategies can be employed to overcome the challenges of poor solubility.[1][2][3][4] Promising approaches include:
-
Nanoformulations: Encapsulating this compound into nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can increase its surface area for dissolution and improve absorption.
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the gut, improving the solubilization and absorption of lipophilic compounds.[3]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[2]
Q3: What animal model is most appropriate for preclinical bioavailability studies of this compound?
A3: Rodent models, such as rats or mice, are commonly used for initial preclinical bioavailability and pharmacokinetic studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[5] However, it is crucial to be aware of the potential for interspecies differences in metabolism and drug absorption.[6][7]
Q4: How can I quantify this compound concentrations in plasma samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the standard method for quantifying small molecules like this compound in biological matrices. LC-MS/MS is often preferred for its high sensitivity and selectivity, which is crucial for detecting the low concentrations of the compound expected in plasma.[5][8]
Troubleshooting Guides
Low or No Detectable Plasma Concentration of this compound
| Potential Cause | Troubleshooting Steps |
| Poor Oral Absorption | 1. Verify Formulation: Ensure the formulation strategy (e.g., nanoformulation, solid dispersion) was prepared correctly and characterized for particle size, encapsulation efficiency, etc. 2. Increase Dose: Administer a higher dose, ensuring it remains within a safe and non-toxic range. 3. Change Formulation Strategy: Consider a different bioavailability enhancement technique (see FAQs). |
| Rapid Metabolism | 1. In Vitro Metabolism Assay: Conduct an in vitro study using liver microsomes to assess the metabolic stability of this compound. 2. Co-administration with Inhibitors: If metabolism is rapid, consider co-administering this compound with a known inhibitor of the relevant metabolic enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor) in preclinical models.[9] |
| Analytical Method Insensitivity | 1. Optimize LC-MS/MS Method: Improve the sensitivity of your analytical method by optimizing ionization source parameters, using a more sensitive mass transition, or improving sample extraction and concentration procedures. 2. Check for Matrix Effects: Evaluate for ion suppression or enhancement from plasma components and adjust the sample preparation method if necessary. |
High Variability in Animal Pharmacokinetic Data
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dosing | 1. Standardize Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize variability in administration. 2. Homogenize Formulation: Ensure the dosing formulation is a homogenous suspension or solution to guarantee each animal receives the same concentration of this compound. |
| Physiological Differences | 1. Fasting: Standardize the fasting period for all animals before dosing, as food can significantly affect drug absorption.[10] 2. Use a Crossover Study Design: If feasible, a crossover design where each animal receives both the control and test formulations can help minimize inter-individual variability.[10] |
| Sample Handling and Processing | 1. Standardize Blood Collection: Use a consistent blood collection technique and anticoagulant. 2. Immediate Processing: Process blood samples promptly to obtain plasma and store them at -80°C to prevent degradation of the analyte. |
HPLC/LC-MS Analysis Issues
| Symptom | Potential Cause | Troubleshooting Steps |
| Noisy Baseline | Contaminated mobile phase, detector instability, or system leaks.[11] | 1. Prepare fresh mobile phase with high-purity solvents. 2. Degas the mobile phase thoroughly.[11] 3. Check for leaks in the pump, injector, and detector fittings.[12] |
| Peak Tailing or Fronting | Column degradation, sample solvent incompatibility, or column overload.[13][14] | 1. Flush the column with a strong solvent or replace it if it's old. 2. Dissolve the sample in the mobile phase whenever possible. 3. Reduce the injection volume or sample concentration.[14] |
| Irreproducible Retention Times | Inconsistent mobile phase composition, temperature fluctuations, or pump malfunction.[12] | 1. Ensure accurate preparation of the mobile phase. 2. Use a column oven to maintain a constant temperature.[12] 3. Check the pump for leaks and ensure it delivers a consistent flow rate. |
Quantitative Data Summary
The following tables present hypothetical, yet representative, pharmacokinetic data for a "this compound-like" compound to illustrate the potential impact of different bioavailability enhancement strategies.
Table 1: Pharmacokinetic Parameters of a this compound-like Compound Following Oral Administration in Rats (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 35 ± 8 | 2.0 | 150 ± 45 | 100 |
| Solid Dispersion | 110 ± 25 | 1.5 | 525 ± 110 | 350 |
| Nanoformulation | 250 ± 60 | 1.0 | 1200 ± 280 | 800 |
Data are presented as mean ± standard deviation (n=6). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Nanoformulation (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of a biodegradable polymer (e.g., PLGA) in 5 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of a surfactant (e.g., polyvinyl alcohol - PVA) in 20 mL of deionized water.
-
Emulsification: Add the organic phase to the aqueous phase dropwise while sonicating on an ice bath. Sonicate for 5 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 3-4 hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet twice with deionized water.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of cryoprotectant solution (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before the experiment, with free access to water.
-
Grouping and Dosing: Divide the rats into groups (e.g., control, solid dispersion, nanoformulation; n=6 per group). Administer the respective formulations orally via gavage at a dose of 10 mg/kg this compound equivalent.
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Extract this compound from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction). Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Experimental Workflow for Bioavailability Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 7. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. ijsdr.org [ijsdr.org]
Validation & Comparative
A Comparative Analysis of the Anticancer Efficacy of Euphorbetin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anticancer properties of two natural compounds, Euphorbetin and quercetin. The following sections present a summary of their cytotoxic effects, their impact on cell cycle progression and apoptosis, and the underlying molecular mechanisms of action, supported by experimental data from in vitro studies.
Quantitative Comparison of Anticancer Efficacy
The in vitro anticancer activities of this compound and quercetin have been evaluated against various cancer cell lines. The following tables summarize key quantitative data, focusing on the human cervical cancer cell line (HeLa) for a direct comparison.
Table 1: Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 Value | Incubation Time |
| This compound (Euphornin) | HeLa | Not explicitly defined in µM/µg/mL, but significant inhibition observed at 50-200 mg/L[1] | 24, 48, 72 hours[1] |
| Quercetin | HeLa | 100 µM[2] | 24 hours[2] |
| HeLa | 29.49 µg/mL[3] | 24 hours[3] | |
| HeLa | 30 µM[4] | 24 hours[4] | |
| HeLa | 25.5 µM[5] | 48 hours[5] |
Table 2: Comparison of Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism for cancer treatment. The data below quantifies the percentage of apoptotic cells following treatment with each compound.
| Compound | Cell Line | Concentration | Apoptosis Rate (% of total cells) |
| This compound (Euphornin) | HeLa | 50-200 mg/L | 25.3% to 52.6%[1] |
| Quercetin | HeLa | 20 µmol/L | 18.71 ± 2.61%[6] |
| HeLa | 80 µmol/L | 70.00 ± 4.05%[6] | |
| HeLa | 25 µM | 13% (Sub-G0 population)[2] | |
| HeLa | 50 µM | 23% (Sub-G0 population)[2] |
Table 3: Comparison of Cell Cycle Arrest
Inducing cell cycle arrest is a key strategy to inhibit the proliferation of cancer cells.
| Compound | Cell Line | Effect on Cell Cycle |
| This compound (Euphornin) | HeLa | G2/M phase arrest[1] |
| Quercetin | HeLa | G2/M phase arrest[2][7][8] |
| HeLa | G0/G1 phase arrest[9] |
Signaling Pathways in Anticancer Activity
Both this compound and quercetin exert their anticancer effects by modulating critical signaling pathways that regulate cell survival, proliferation, and death.
This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. In HeLa cells, treatment with euphornin, a compound closely related to or identical to this compound, leads to an altered Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, including caspase-3, -8, -9, and -10, ultimately leading to programmed cell death[1].
Figure 1: this compound-induced apoptosis signaling pathway.
Quercetin demonstrates a multi-targeted approach in its anticancer activity. In HeLa cells, it can induce apoptosis through both intrinsic and extrinsic pathways[2]. It has been shown to upregulate the tumor suppressor protein p53 and inhibit the pro-survival NF-κB and PI3K/Akt signaling pathways[7][9]. The activation of p53 can lead to cell cycle arrest and apoptosis. Inhibition of NF-κB and PI3K/Akt pathways sensitizes cancer cells to apoptotic stimuli.
Figure 2: Quercetin's multi-targeted signaling pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated overnight to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of this compound or quercetin for specified time periods (e.g., 24, 48, 72 hours). A control group is treated with the vehicle (e.g., DMSO) alone.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of the test compound for the desired duration.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI signal.
Figure 3: General experimental workflow for assessing anticancer efficacy.
References
- 1. Euphornin reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Quercetin on the Efficacy of Various Chemotherapeutic Drugs in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis, DNA damage, and cell cycle arrest: The anticancer mechanisms of quercetin in human cervix epithelioid carcinoma cells - International Journal of Health Sciences [intjhs.org]
- 6. Effects of quercetin on proliferation, apoptosis, adhesion and migration, and invasion of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The flavonoid quercetin induces cell cycle arrest and mitochondria-mediated apoptosis in human cervical cancer (HeLa) cells through p53 induction and NF-κB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. quercetin-suppresses-hela-cells-by-blocking-pi3k-akt-pathway - Ask this paper | Bohrium [bohrium.com]
Euphorbetin vs. Cisplatin: A Comparative Analysis of Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic effects of Euphorbetin, a bioactive compound from the Euphorbia plant species, and Cisplatin, a conventional chemotherapeutic agent. This analysis is based on available experimental data to objectively evaluate their performance in inducing programmed cell death in cancer cells.
Overview of Apoptotic Mechanisms
This compound , and its closely related compound Euphornin, have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) and extrinsic pathways. This involves the disruption of the mitochondrial membrane potential, alteration of the Bax/Bcl-2 protein ratio to favor apoptosis, and the activation of a cascade of caspases, including caspases-3, -8, -9, and -10.[1]
Cisplatin is a well-established chemotherapeutic drug that primarily induces apoptosis by forming DNA adducts, which leads to DNA damage.[2] This triggers a cellular response that can activate both the intrinsic and extrinsic apoptotic pathways. The activation of these pathways involves complex signaling cascades that ultimately lead to the activation of caspases and programmed cell death.[2][3]
Quantitative Comparison of Cytotoxicity and Apoptosis
The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of this compound (represented by data on Euphornin) and Cisplatin in various cancer cell lines.
| Table 1: Cytotoxicity (IC50 Values) | ||
| Compound | Cell Line | IC50 Value |
| Euphornin | HeLa (Cervical Cancer) | Effective inhibitory concentration range: 50-200 mg/mL[1] |
| Cisplatin | A549 (Lung Cancer) | ~10.91 µM (24h), ~7.49 µM (48h)[4] |
| Ovarian Carcinoma Cell Lines | 0.1-0.45 µg/mL[5] | |
| T47D (Breast Cancer) | IC50 of 2.91 mg/ml (24h), 1.77 mg/ml (48h)[6] | |
| HeLa (Cervical Cancer) | ~2 µM (Auranofin, for comparison)[7] |
Note: IC50 values for Cisplatin can vary significantly depending on the cell line and experimental conditions.[8][9]
| Table 2: Induction of Apoptosis | |||
| Compound | Cell Line | Concentration | Apoptosis Rate (%) |
| Euphornin | HeLa (Cervical Cancer) | Concentration-dependent | 25.3% to 52.6%[1] |
| Cisplatin | BGC-823 (Gastric Cancer) | 100 ng/ml | ~35% (repressed by ERas overexpression)[10] |
| AGS (Gastric Cancer) | 50 µg/ml | ~62% (repressed by ERas overexpression)[10] | |
| Testis Tumor Cells | 10 and 20 µM | Significant dose- and time-dependent increase in sub-G1 fraction[3] | |
| T47D and MCF-7 (Breast Cancer) | 40, 80, 160 nM | Significant increase in apoptosis, especially in combination with β-catenin silencing[11] |
| Table 3: Effects on Apoptotic Proteins | |||
| Compound | Cell Line | Protein | Effect |
| Euphornin | HeLa (Cervical Cancer) | Bax/Bcl-2 ratio | Altered to favor apoptosis[1] |
| Caspase-3, -8, -9, -10 | Increased levels[1] | ||
| Cisplatin | T47D (Breast Cancer) | Bax | 1.48-fold increase in expression[12] |
| Bcl-2 | 0.7-fold decrease in expression[12] | ||
| MKN-45 and LoVo Cells | Bax | Significant increase in mRNA expression[13] | |
| LoVo Cells | Bcl-2 | Decrease in mRNA expression[13] | |
| Testis Tumor Cells | p53, Caspase-9, -8, -3 | Increased activation[3] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in apoptosis induction by this compound and Cisplatin.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Cisplatin-induced apoptosis signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and Cisplatin and to calculate their respective IC50 values.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or Cisplatin and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Cisplatin for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Diagram
Caption: General workflow for comparing pro-apoptotic compounds.
Conclusion
Both this compound and Cisplatin are effective inducers of apoptosis in cancer cells, albeit through mechanisms that are initiated differently. Cisplatin's action is primarily dependent on inducing DNA damage, a mechanism that can be hampered by cellular repair processes leading to resistance. This compound appears to directly engage the mitochondrial and caspase-mediated apoptotic pathways.
The quantitative data suggests that both compounds can induce significant levels of apoptosis. However, the efficacy of Cisplatin is highly variable across different cancer cell types. Further head-to-head studies in a wider range of cancer cell lines are necessary to fully elucidate the comparative potency and therapeutic potential of this compound. The detailed protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative research.
References
- 1. Euphornin reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. humangeneticsgenomics.ir [humangeneticsgenomics.ir]
- 7. Auranofin induces apoptosis and necrosis in HeLa cells via oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Frontiers | ERas Enhances Resistance to Cisplatin-Induced Apoptosis by Suppressing Autophagy in Gastric Cancer Cell [frontiersin.org]
- 11. Effects of cisplatin on the proliferation, invasion and apoptosis of breast cancer cells following β-catenin silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Cisplatin and Cisplatin-loaded Magnetic Iron Oxide Nanoparticles on BCL2 and BAX genes in the Breast Cancer T47D Cell Line [mjms.modares.ac.ir]
- 13. Quantitative analysis of expression levels of bax, bcl-2, and survivin in cancer cells during cisplatin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Euphorbetin: A Comparative Guide to Target Deconvolution Strategies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of strategies for validating the molecular targets of Euphorbetin, a promising natural compound. This document outlines established target deconvolution techniques, presents available data on the biological activity of this compound and related compounds, and proposes a workflow for target validation.
While direct comprehensive target deconvolution studies on this compound are not yet available in the public domain, research on the closely related compound, euphorbiasteroid (EPBS), provides significant insights into its potential mechanisms of action. These studies strongly suggest that this compound's therapeutic effects may be mediated through the modulation of key signaling pathways implicated in cancer progression, including the EGFR, Wnt/β-catenin, and SHP-1/STAT3 pathways.[1][2]
Unraveling the Molecular Interactions of this compound
Identifying the direct molecular targets of a natural product like this compound is crucial for understanding its mechanism of action, optimizing its therapeutic potential, and assessing potential off-target effects. Target deconvolution is the process of identifying these molecular binding partners. This guide explores three primary approaches: affinity-based methods, stability-based methods, and computational prediction.
Comparison of Target Deconvolution Techniques
A variety of experimental and computational methods can be employed to identify the molecular targets of a small molecule. The choice of technique often depends on the properties of the compound, the availability of resources, and the specific research question.
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | A modified version of the small molecule (bait) is immobilized on a solid support to capture its binding partners (prey) from a cell lysate. | Robust and widely used. Can identify high-affinity interactions. | Requires chemical modification of the compound, which may alter its binding properties. Can be prone to identifying non-specific binders. |
| Drug Affinity Responsive Target Stability (DARTS) | Exploits the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis. | Does not require modification of the small molecule. Can identify both direct and indirect binding partners. | May not be suitable for all proteins, particularly those that are inherently very stable or unstable. The choice of protease and digestion conditions is critical. |
| Computational Target Prediction | Utilizes algorithms to predict potential protein targets based on the chemical structure of the small molecule and known ligand-protein interactions. | High-throughput and cost-effective. Can provide initial hypotheses for experimental validation. | Predictions require experimental validation. The accuracy depends on the quality of the databases and algorithms used. |
Experimental Protocols: A Closer Look
Affinity Chromatography Protocol
-
Probe Synthesis: Synthesize a derivative of this compound containing a linker arm and an affinity tag (e.g., biotin).
-
Immobilization: Covalently attach the this compound probe to a solid support (e.g., agarose beads).
-
Cell Lysate Preparation: Prepare a protein extract from the cells or tissues of interest.
-
Affinity Capture: Incubate the immobilized this compound probe with the cell lysate to allow for binding.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Identify the eluted proteins using mass spectrometry.
Drug Affinity Responsive Target Stability (DARTS) Protocol
-
Cell Lysate Preparation: Prepare a protein extract from the cells or tissues of interest.
-
Compound Incubation: Incubate aliquots of the cell lysate with this compound and a vehicle control.
-
Protease Digestion: Treat the samples with a protease (e.g., pronase) for a limited time. The concentration of the protease and the digestion time need to be optimized.
-
Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.
-
SDS-PAGE and Staining: Separate the proteins by SDS-PAGE and visualize them using a protein stain (e.g., Coomassie blue or silver stain).
-
Band Excision and Identification: Excise the protein bands that show increased stability in the presence of this compound and identify them by mass spectrometry.
Potential Signaling Pathways of this compound
Based on studies with the related compound euphorbiasteroid (EPBS), the following signaling pathways are hypothesized to be modulated by this compound and represent key areas for target validation:
-
EGFR Signaling Pathway: EPBS has been shown to suppress the expression of Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers.[1][3]
-
Wnt/β-catenin Signaling Pathway: This pathway is crucial for cell fate determination and is often dysregulated in cancer. EPBS has been observed to suppress key components of this pathway, including Wnt3a, β-catenin, and FZD-1.[1][4]
-
SHP-1/STAT3 Signaling Pathway: EPBS induces apoptosis and autophagy in hepatocellular carcinoma cells by targeting the SHP-1/STAT3 pathway.[2] SHP-1 is a protein tyrosine phosphatase that can negatively regulate the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.
Proposed Workflow for Validating this compound's Targets
Given the current lack of direct target deconvolution data for this compound, a systematic approach is recommended for its target validation.
Caption: A proposed workflow for the systematic validation of this compound's molecular targets.
Visualizing the Hypothesized Signaling Pathways
EGFR Signaling Pathway
Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.
Wnt/β-catenin Signaling Pathway
Caption: Hypothesized modulation of the Wnt/β-catenin pathway by this compound.
SHP-1/STAT3 Signaling Pathway
Caption: Hypothesized activation of the SHP-1/STAT3 pathway by this compound.
Conclusion
While the direct molecular targets of this compound remain to be definitively identified through comprehensive deconvolution studies, the available evidence from related compounds strongly suggests its involvement in critical cancer-related signaling pathways. This guide provides a framework for researchers to systematically investigate and validate these potential targets. The application of a multi-pronged approach, combining computational prediction with robust experimental techniques like affinity chromatography and DARTS, followed by rigorous biophysical and functional validation, will be essential to fully elucidate the mechanism of action of this compound and unlock its therapeutic potential.
References
- 1. Euphorbiasteroid Abrogates EGFR and Wnt/β-Catenin Signaling in Non-Small-Cell Lung Cancer Cells to Impart Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbiasteroid Induces Apoptosis as Well as Autophagy through Modulating SHP-1/STAT3 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Euphorbiasteroid Abrogates EGFR and Wnt/β-Catenin Signaling in Non-Small-Cell Lung Cancer Cells to Impart Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Wnt/β-catenin signaling pathway by bioactive food components - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Euphorbetin: A Comparative Analysis Across Diverse Cancer Cell Lines
A comprehensive review of the cytotoxic and apoptotic effects of Euphorbetin, a promising natural compound from the Euphorbia species, reveals its potential as a broad-spectrum anticancer agent. This guide synthesizes available experimental data on this compound and related diterpenoids, offering a comparative analysis of their efficacy in various cancer cell lines, detailing the underlying molecular mechanisms, and providing standardized protocols for further research.
This compound, a euphane-type diterpenoid, has emerged as a molecule of significant interest in oncology research. Studies have demonstrated its ability to induce cell death and inhibit proliferation in cancer cells, primarily through the induction of apoptosis and cell cycle arrest. This guide provides a cross-validation of these anticancer effects, drawing on data from various studies to offer a comparative perspective for researchers, scientists, and drug development professionals.
Comparative Efficacy of this compound and Related Compounds
The cytotoxic effects of this compound and similar compounds from the Euphorbia family have been evaluated across several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies across different cell types, highlighting a degree of selectivity in its anticancer activity.
| Compound | Cell Line | Cancer Type | IC50 | Time Point | Reference |
| Euphornin (this compound) | HeLa | Cervical Cancer | Not explicitly stated, but effects observed at 50-200 µg/mL | 48h | [1] |
| Euphorbia factor L2 | A549 | Lung Cancer | 36.82 ± 2.14 µM | Not Stated | [2] |
| Eupatorin | MCF-7 | Breast Cancer | 5 µg/mL | 48h | [1][3] |
| Eupatorin | MDA-MB-231 | Breast Cancer | 5 µg/mL | 48h | [3] |
| Various Diterpenoids | HepG2 | Liver Cancer | IC50 values in the range of 4.19–21.64 μM | Not Stated | [4] |
| Various Diterpenoids | DU145 | Prostate Cancer | IC50 values in the range of 4.19–21.64 μM | Not Stated | [4] |
Induction of Apoptosis
A hallmark of this compound's anticancer activity is its ability to induce programmed cell death, or apoptosis. This is a crucial mechanism for eliminating cancerous cells without inducing an inflammatory response. The percentage of apoptotic cells following treatment provides a quantitative measure of this effect.
| Compound | Cell Line | Concentration | Apoptotic Cells (%) | Time Point | Reference |
| Euphornin (this compound) | HeLa | 50 µg/mL | ~25% | 48h | [1] |
| Euphornin (this compound) | HeLa | 100 µg/mL | ~40% | 48h | [1] |
| Euphornin (this compound) | HeLa | 200 µg/mL | ~53% | 48h | [1] |
| Euphorbia factor L2 | A549 | 40 µmol/L | Significant increase | 48h | [2] |
| Euphorbia factor L2 | A59 | 80 µmol/L | Further significant increase | 48h | [2] |
Cell Cycle Arrest
This compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, forcing them into a state of arrest, typically at the G2/M phase. This prevents the cells from dividing and proliferating.
| Compound | Cell Line | Concentration | Effect |
| Euphornin (this compound) | HeLa | High concentration | G2/M phase arrest |
| Eupatorin | MCF-7 | 5 µg/mL | Sub G0/G1 arrest |
| Eupatorin | MDA-MB-231 | 5 µg/mL | Sub G0/G1 arrest |
Signaling Pathways of this compound-Induced Apoptosis
This compound's pro-apoptotic effects are mediated through the modulation of key signaling pathways. The intrinsic mitochondrial pathway is a primary route, characterized by an altered ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.
Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Assessing Anticancer Effects
A standardized workflow is essential for the consistent and reproducible evaluation of this compound's anticancer properties. The following diagram outlines a typical experimental process.
Experimental workflow for anticancer drug screening.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standardized protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with different concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Protein Expression
This technique is used to detect and quantify the levels of specific proteins involved in the apoptotic signaling pathway.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Euphorbia factor L2 induces apoptosis in A549 cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Diterpenes with Potential Antitumoral Activity Isolated from Plants in the Years 2017–2022 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Enhanced Potency of Lathyrane Diterpenoid Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of recently synthesized lathyrane diterpenoid analogues, a class of compounds to which Euphorbetin belongs. The focus is on derivatives exhibiting improved anti-inflammatory potency. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to facilitate further research and development in this area.
Introduction
Lathyrane diterpenoids, isolated from various Euphorbia species, have garnered significant attention for their diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[1] this compound is a notable member of this class. Recent research has focused on the semi-synthesis of novel analogues from readily available lathyrane precursors like lathyrol and epoxylathyrol to enhance their therapeutic properties and explore their structure-activity relationships (SAR). A key strategy has been the hybridization of the lathyrane scaffold with other pharmacophores known for their anti-inflammatory properties.[2][3] This guide compares several of these novel analogues, highlighting their increased potency in inhibiting nitric oxide (NO) production, a key mediator in inflammation.
Comparative Potency of Lathyrane Diterpenoid Analogues
The anti-inflammatory activity of a series of synthesized lathyrane diterpenoid hybrids was evaluated based on their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) values are presented in the table below. A lower IC50 value indicates a higher potency.
| Compound ID | Parent Lathyrane | Hybridized Pharmacophore | Linker | IC50 (µM) for NO Inhibition | Reference |
| 7d | Lathyrol | 3-Hydroxyflavone | 1,2,3-Triazole | 3.63 ± 0.96 | |
| 8d | Epoxylathyrol | 3-Hydroxyflavone | 1,2,3-Triazole | 0.91 ± 1.38 | [2] |
| 8d1 | Epoxylathyrol | 3-Hydroxyflavone | Linear | 1.55 ± 0.68 | [2][3] |
| 23d | Lathyrol | Phenylsulfonyl furoxan | Not specified | 0.38 ± 0.18 | [4] |
| EFL3 | Lathyrane Core | Aromatic acid | Ester | Potent inhibitor | [5] |
| 5n | Euphorbia factor L3 | Aromatic acid | Ester | Potent inhibitor | [6] |
| Dexamethasone | (Positive Control) | 7.90 ± 1.30 | [7] |
Key Findings from the Comparison:
-
The hybridization of lathyrane diterpenoids with other anti-inflammatory pharmacophores, such as 3-hydroxyflavone and phenylsulfonyl furoxan, significantly enhances their anti-inflammatory potency.[2][4]
-
Epoxylathyrol derivatives (e.g., 8d and 8d1 ) generally exhibit greater potency than the corresponding lathyrol derivatives.[2]
-
Compound 23d , a lathyrol derivative with a phenylsulfonyl furoxan moiety, demonstrated the highest potency among the compared analogues with an IC50 value of 0.38 µM.[4]
-
The nature of the linker between the lathyrane core and the hybridized pharmacophore also influences the biological activity.[3]
Experimental Protocols
The synthesis of the lathyrane diterpenoid hybrids involves a multi-step process, which is illustrated in the workflow diagram below. The general procedure is as follows[2]:
-
Esterification: The starting lathyrane diterpenoid (e.g., epoxylathyrol) is esterified at the C-5 hydroxyl group with chloroacetic acid in the presence of a coupling agent like EDCI and a catalyst such as DMAP in a suitable solvent like dichloromethane (DCM).
-
Azidation: The resulting chloroacetylated intermediate is then reacted with sodium azide (NaN3) in a solvent like dimethylformamide (DMF) to introduce an azide group.
-
Synthesis of Pharmacophore Alkyne: The pharmacophore to be hybridized (e.g., 3-hydroxyflavone) is reacted with propargyl bromide in the presence of a base like potassium carbonate (K2CO3) in DMF to introduce a terminal alkyne.
-
Click Chemistry: The final hybrid molecule is synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction between the azide-functionalized lathyrane diterpenoid and the alkyne-functionalized pharmacophore.
This assay is a standard method to evaluate the in vitro anti-inflammatory activity of compounds.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour).
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm using a microplate reader. The amount of nitrite is determined from a sodium nitrite standard curve.
-
IC50 Calculation: The concentration of the compound that inhibits NO production by 50% (IC50) is calculated.
Signaling Pathway
The anti-inflammatory effects of the potent lathyrane diterpenoid analogue 8d1 have been shown to be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] This pathway is a crucial regulator of the inflammatory response.
In the canonical NF-κB pathway, the binding of LPS to Toll-like receptor 4 (TLR4) on the macrophage surface triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This releases the NF-κB dimer (p65/p50), which translocates to the nucleus and induces the transcription of pro-inflammatory genes, including iNOS (inducible nitric oxide synthase), COX-2, TNF-α, and IL-6.[2] The potent lathyrane analogue 8d1 has been shown to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of these inflammatory mediators.[2][3]
Conclusion
The synthesis of hybrid molecules incorporating the lathyrane diterpenoid scaffold represents a promising strategy for the development of novel and potent anti-inflammatory agents. The analogues presented in this guide demonstrate significantly improved potency compared to parent compounds, with some exhibiting IC50 values in the sub-micromolar range. The elucidation of their mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, provides a solid foundation for the rational design of future therapeutic candidates. The detailed experimental protocols and comparative data herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further investigation into the in vivo efficacy and safety of these promising analogues is warranted.
References
- 1. Pharmacological Potential of Lathyrane-Type Diterpenoids from Phytochemical Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. New lathyrane diterpenoid hybrids have anti-inflammatory activity through the NF-κB signaling pathway and autophagy – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of natural and synthetic lathyrane-based diterpenoids for suppression of NLRP3-driven inflammation and gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New Lathyrane Diterpenoid Derivatives from Euphorbia lathyris and Evaluation of Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Role of Caspases in Euphorbetin-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the role of caspases in apoptosis induced by Euphorbetin and related compounds derived from the Euphorbiaceae family. This compound, a natural compound, has demonstrated significant potential as an anticancer agent by triggering programmed cell death, or apoptosis. Understanding the precise molecular mechanisms, particularly the involvement of the caspase cascade, is critical for its validation as a therapeutic candidate. This document compares its effects, presents quantitative data from various studies, and provides detailed experimental protocols to aid in the research and development process.
The Dual Pathways of this compound-Induced Apoptosis
This compound and its analogues initiate apoptosis through a coordinated activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which are the central proteases responsible for dismantling the cell.
-
The Intrinsic Pathway is triggered by intracellular stress. In response to this compound treatment, the balance between pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins shifts, increasing the Bax/Bcl-2 ratio. This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates the initiator caspase-9.
-
The Extrinsic Pathway is initiated by external signals. Studies on related compounds show an upregulation of death receptors, such as the Fas receptor, on the cell surface. This facilitates the recruitment of the Fas-associated death domain (FADD) adaptor protein, which in turn recruits and activates the initiator caspase-8.
Both activated caspase-9 and caspase-8 cleave and activate the primary executioner, caspase-3 . Active caspase-3 then cleaves a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage[1][2].
Data Presentation: Performance Metrics
The efficacy of this compound and related compounds is demonstrated through their cytotoxic effects on various cancer cell lines and their ability to induce key apoptotic markers. The data below is compiled from studies on compounds and extracts from the Euphorbiaceae family.
Table 1: Cytotoxicity (IC50) of Euphorbiaceae Compounds/Extracts in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.
| Compound/Extract | Cancer Cell Line | IC50 Value | Reference |
| Euphol | Pancreatic Carcinoma | 6.84 µM | [3] |
| Euphol | Esophageal Squamous Cell | 11.08 µM | [3] |
| E. lactea Extract | Breast Adenocarcinoma (MCF-7) | 5.1 µg/mL | [4] |
| E. lactea Extract | Hepatoma (HepG2) | 5.2 µg/mL | [4] |
| E. officinarum Extract | Colon Adenocarcinoma (CACO2) | 7.2 µg/mL | [4] |
| E. caducifolia Extract | Lung (NCI-H460) | 28-70 µg/mL | [5] |
| E. trigona Extract | Breast (MCF-7) | 16.1 µg/mL | [6] |
Table 2: Quantitative Analysis of Apoptosis Induction
This table compares the pro-apoptotic activity of Euphorbia extracts with the standard chemotherapeutic drug, cisplatin. Data highlights the significant induction of apoptosis and activation of the caspase cascade.
| Treatment | Cell Line | Parameter Measured | Result | Reference |
| E. hebecarpa (50 µg/ml) | HeLa | % Apoptotic Cells | 80.4% | [7] |
| E. hebecarpa (100 µg/ml) | HeLa | % Apoptotic Cells | 98.5% | [7] |
| E. petiolata (100 µg/ml) | K562 | % Apoptotic Cells | 57.7% | [7] |
| E. hebecarpa (50 µg/ml) | HeLa | Caspase-3 Activity | ~2.7-fold increase vs. control | [7] |
| E. petiolata (100 µg/ml) | K562 | Caspase-3 Activity | ~2.8-fold increase vs. control | [7] |
| Cisplatin (50 µg/ml) | HeLa / K562 | Caspase-3 Activity | >4-fold increase vs. control | [7] |
| E. hebecarpa (50 µg/ml) | HeLa | Bax/Bcl-2 Ratio | 17.87 | [7] |
| Cisplatin (50 µg/ml) | HeLa | Bax/Bcl-2 Ratio | 3.46 | [7] |
Experimental Protocols & Workflow
Validating the role of caspases in this compound-induced cell death requires a systematic workflow involving multiple assays. The process confirms that apoptosis is the mode of cell death, quantifies caspase activity, and uses inhibitors to establish a causal link.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Euphorbia formosana Root Extract Induces Apoptosis by Caspase-Dependent Cell Death via Fas and Mitochondrial Pathway in THP-1 Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity and Metabolic Profiling of Fifteen Euphorbia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro growth inhibition and cytotoxicity of Euphorbia caducifolia against four human cancer cell lines and its phytochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tumor Cell Death via Apoptosis and Improvement of Activated Lymphocyte Cytokine Secretion by Extracts from Euphorbia Hebecarpa and Euphorbia Petiolata - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Euphorbetin and Other Bioactive Compounds from Euphorbia Species
For Researchers, Scientists, and Drug Development Professionals
The genus Euphorbia is a rich source of structurally diverse and biologically active secondary metabolites, many of which have demonstrated significant potential in preclinical cancer research. This guide provides a head-to-head comparison of Euphorbetin with other notable Euphorbia-derived compounds: Ingenol Mebutate, Prostratin, and Jolkinolide B. The comparative analysis is based on their cytotoxic effects against various cancer cell lines, supported by experimental data.
Comparative Analysis of Cytotoxicity
The in vitro cytotoxic activity of this compound, Ingenol Mebutate, Prostratin, and Jolkinolide B has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Compound | Cancer Cell Line | Cell Type | IC50 Value | Selectivity (vs. Normal Cells) |
| This compound (in E. lathyris extract) | T-84 | Colon Carcinoma | 16.3 µg/mL[1] | Selective (IC50 on normal colon cells: 266.0 µg/mL)[1] |
| HCT-15 | Colon Carcinoma | 72.9 µg/mL[1] | ||
| A-172 | Glioblastoma | 18.6 µg/mL[1] | ||
| Ingenol Mebutate | Panc-1 | Pancreatic Cancer | 43.1 nM | Preferentially induces necrosis in dysplastic keratinocytes over normal ones.[2] |
| HSC-5 | Squamous Cell Carcinoma | ~200-300 µM[1] | ||
| HeLa | Cervical Carcinoma | ~200-300 µM[1] | ||
| Prostratin | MCF-7 | Breast Cancer | 37.4 µM (basal) / 7.3 µM (stimulated)[3] | Selective (7-fold less cytotoxic to non-malignant MCF10A breast epithelial cells)[3] |
| MDA-MB-231 | Breast Cancer | Not specified | ||
| BT-20 | Breast Cancer | Not specified | ||
| AU-565 | Breast Cancer | Not specified | ||
| Jolkinolide B | AGS | Gastric Cancer | 15.99 µM[4] | Not specified |
| MKN45 | Gastric Cancer | 33.30 µM[4] | ||
| A549 | Non-small Cell Lung Cancer | Inhibits viability[5] | ||
| H1299 | Non-small Cell Lung Cancer | Inhibits viability[5] | ||
| MCF-7 | Breast Cancer | Inhibits proliferation[6] | ||
| BT-474 | Breast Cancer | Inhibits proliferation[6] |
Note: The data for this compound is based on an ethanolic extract of Euphorbia lathyris seeds, which is rich in this compound and other polyphenols[1]. Therefore, the cytotoxic activity cannot be attributed to this compound alone.
Mechanistic Insights
These Euphorbia-derived compounds exert their anticancer effects through various mechanisms, often culminating in the induction of apoptosis or necrosis.
This compound , as part of the E. lathyris extract, has been shown to induce apoptosis through the overexpression of caspase-9, caspase-3, and caspase-8, and the activation of autophagy.
Ingenol Mebutate has a dual mechanism of action. It rapidly induces primary necrosis in cancer cells by causing mitochondrial swelling and rupture. This is followed by an inflammatory response characterized by the infiltration of neutrophils, which helps in eliminating any remaining tumor cells[2][7].
Prostratin , a non-tumor-promoting phorbol ester, has been shown to inhibit the proliferation of breast cancer cells. Its mechanism involves the downregulation of the SIK3 signaling pathway, which in turn inhibits CXCR4 expression, a key factor in cancer metastasis[3][8].
Jolkinolide B has been demonstrated to inhibit the growth of various cancer cells by inducing cell cycle arrest and apoptosis. In gastric cancer cells, it activates the mitochondrial apoptosis pathway[4]. In non-small cell lung cancer, it inhibits glycolysis by downregulating hexokinase 2 through the Akt/mTOR pathway[5]. Furthermore, in breast cancer cells, it has been shown to inhibit proliferation and migration by downregulating the PI3K-Akt pathway[6].
Visualizing Molecular Pathways and Experimental Processes
To better understand the mechanisms and experimental procedures involved in evaluating these compounds, the following diagrams are provided.
References
- 1. Ingenol mebutate: induced cell death patterns in normal and cancer epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential anticancer effect of prostratin through SIK3 inhibition [pubmed.ncbi.nlm.nih.gov]
- 4. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 [jcancer.org]
- 5. Jolkinolide B inhibits glycolysis by downregulating hexokinase 2 expression through inactivating the Akt/mTOR pathway in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jolkinolide B inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. skintherapyletter.com [skintherapyletter.com]
- 8. Potential anticancer effect of prostratin through SIK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Euphorbetin's Published Biological Activities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of Euphorbetin, a natural compound found in plants of the Euphorbia genus, with a focus on its anticancer properties. The information is compiled from published studies to aid in research and drug development efforts.
Executive Summary
This compound, a polyphenolic compound abundant in the ethanolic extract of Euphorbia lathyris seeds, has demonstrated significant antiproliferative activity against colon cancer and glioblastoma multiforme cell lines in preclinical studies.[1] The primary mechanism of action is reported to be the induction of apoptosis through the activation of caspases and autophagy.[1][2] While specific quantitative data for isolated this compound is limited in the public domain, the activity of extracts rich in this compound suggests its potential as a noteworthy anticancer agent. This guide compares the cytotoxic effects of a this compound-rich extract with standard chemotherapeutic drugs and another natural compound, Curcumin, against colorectal cancer cells.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of a this compound-rich plant extract and alternative compounds against human colorectal cancer cell lines. It is important to note that the data for the Euphorbia lathyris extract represents the activity of a complex mixture and not of isolated this compound.
| Compound/Extract | Cell Line | IC50 Value | Citation(s) |
| Euphorbia lathyris ethanolic extract | T-84 (Colon Carcinoma) | 16.3 ± 2.54 µg/mL | [1] |
| HCT-15 (Colon Carcinoma) | 72.9 ± 1.27 µg/mL | [1] | |
| 5-Fluorouracil (5-FU) | HCT-116 (Colon Carcinoma) | 6.94 µM | [3] |
| HCT-116 (Colon Carcinoma) | ~20 µM | [4] | |
| Oxaliplatin | HCT-116 (Colon Carcinoma) | 7.53 ± 0.63 µM | [5] |
| Curcumin | HCT-116 (Colon Carcinoma) | 10 ± 0.03 µM | [6] |
| HCT-116 (Colon Carcinoma) | 11.08 ± 1.31 µM | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed in the literature, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of this compound-induced apoptosis.
Caption: Experimental workflow for cytotoxicity assessment.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for assessing the biological activities of compounds like this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human colorectal cancer cell lines (e.g., HCT-116, T-84)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (this compound, 5-FU, Oxaliplatin, Curcumin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Following incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[8][9][10]
Apoptosis Detection Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide - PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
Conclusion
References
- 1. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer [mdpi.com]
- 3. lifesciencesite.com [lifesciencesite.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. Curcumin effects on cell proliferation, angiogenesis and metastasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Curcumin- and Piperine-Loaded Emulsomes as Combinational Treatment Approach Enhance the Anticancer Activity of Curcumin on HCT116 Colorectal Cancer Model [frontiersin.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Assessing the Synergistic Potential of Euphorbetin and Related Compounds with Chemotherapy Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments, particularly those involving natural compounds that can enhance the efficacy of conventional chemotherapy. Euphorbetin, a polyphenolic compound found in plants of the Euphorbiaceae family, such as Euphorbia lathyris, has been noted for its antiproliferative effects.[1] While direct experimental evidence on the synergistic effects of isolated this compound with chemotherapy drugs remains to be fully elucidated, studies on related compounds and extracts from the Euphorbia genus provide compelling evidence for their potential to act as chemosensitizing agents. This guide provides a comparative overview of the synergistic effects of compounds derived from Euphorbia species with standard chemotherapy drugs, supported by available experimental data and detailed methodologies.
Synergistic Effects of Euphorbia-derived Compounds with Chemotherapy: Quantitative Analysis
Recent studies have demonstrated that compounds isolated from Euphorbia species can act synergistically with conventional chemotherapeutic agents, leading to enhanced cancer cell death and the potential to overcome drug resistance. A notable example is Lorestanol, a triterpenoid from Euphorbia aleppica, which has shown strong synergistic effects when combined with cisplatin in ovarian cancer cell lines.[2] Similarly, diterpenes from Euphorbia piscatoria have been shown to synergistically enhance the cytotoxicity of doxorubicin in resistant cancer cells.[3] Another lathyrane-type diterpenoid from Euphorbia lathyris, Euphorbia factor L1 (EFL1), has been shown to enhance the efficacy of conventional chemotherapeutic agents in multidrug-resistant cells.[4]
The tables below summarize the quantitative data from a key study on Lorestanol, illustrating the potential for synergy that may be shared by other Euphorbia compounds like this compound.
Table 1: In Vitro Cytotoxicity (IC50) of Lorestanol and Cisplatin in Ovarian Cancer Cell Lines [2]
| Cell Line | Compound | IC50 (μM) |
| A2780-WILD | Cisplatin | 10.71 |
| (Cisplatin-Sensitive) | Lorestanol | ~45 |
| A2780-RCIS | Cisplatin | 86.49 |
| (Cisplatin-Resistant) | Lorestanol | ~45 |
Table 2: Synergistic Effects of Lorestanol and Cisplatin Combination in Ovarian Cancer Cell Lines [2]
| Cell Line | Combination Index (CI) | Drug Reduction Index (DRI) for Cisplatin |
| A2780-WILD | 0.9 (Synergism) | 1.25 |
| A2780-RCIS | 0.65 (Strong Synergism) | 3.14 |
Combination Index (CI) values are interpreted as follows: CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Drug Reduction Index (DRI) indicates the fold-reduction of the dose of a drug in a synergistic combination to achieve a given effect level compared with the dose of the drug alone.
Experimental Protocols
The assessment of synergistic effects between two or more compounds is crucial in the development of combination therapies. The following are detailed methodologies for key experiments cited in the assessment of synergy for Euphorbia-derived compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of individual drugs and their combinations.
-
Cell Culture: Cancer cell lines (e.g., A2780-WILD and A2780-RCIS ovarian cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the individual compounds (e.g., Lorestanol, Cisplatin) and their combinations at fixed ratios for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 values are calculated using dose-response curve fitting software.
Synergy Analysis: Combination Index (CI) Method
The Combination Index (CI) method, based on the median-effect principle of Chou-Talalay, is a widely used quantitative method to determine the nature of drug interactions.
-
Experimental Design: Dose-response curves are generated for each drug individually and for their combinations at constant ratios.
-
Data Input: The dose and effect data for single agents and their combinations are entered into a specialized software program (e.g., CompuSyn).
-
CI Calculation: The software calculates the CI values at different effect levels (e.g., 50%, 75%, and 90% growth inhibition).
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Dose Reduction Index (DRI): The software also calculates the DRI, which quantifies the extent to which the dose of one or more drugs in a combination can be reduced to achieve the same effect as the individual drugs.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the individual drugs and their combination at predetermined synergistic concentrations for a specified time.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Data Interpretation:
-
Annexin V-positive/PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
The total percentage of apoptotic cells is calculated.
-
Visualizing Experimental Workflows and Signaling Pathways
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Discussion of Potential Mechanisms
The synergistic effects observed with Euphorbia-derived compounds and chemotherapy are likely multifactorial. The available literature suggests that these compounds can modulate key signaling pathways involved in cell survival, proliferation, and drug resistance. For instance, the combination of Lorestanol and cisplatin was found to induce apoptosis through endoplasmic reticulum (ER) stress and downregulate drug resistance genes like MRP1.[2] Other studies on Euphorbia extracts have pointed towards the inhibition of the AKT/mTOR and MAPK signaling pathways, which are critical for cancer cell growth and survival. By targeting these pathways, compounds like this compound may lower the threshold for chemotherapy-induced apoptosis and circumvent mechanisms of chemoresistance.
Conclusion and Future Directions
While direct evidence for the synergistic effects of this compound is still emerging, the data from related compounds within the Euphorbia genus are highly encouraging. The ability of these natural products to enhance the efficacy of conventional chemotherapy drugs, such as cisplatin and doxorubicin, presents a promising avenue for the development of more effective and less toxic cancer treatments. Future research should focus on isolating this compound and conducting rigorous in vitro and in vivo studies to quantify its synergistic potential with a broader range of chemotherapeutic agents and across various cancer types. Elucidating the precise molecular mechanisms underlying these synergistic interactions will be crucial for the rational design of novel combination therapies.
References
- 1. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic effects of Lorestanol, an ursane-type triterpenoid from Euphorbia aleppica, in combination with cisplatin on apoptosis in cisplatin-resistant ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Euphorbia factor L1 suppresses breast cancer liver metastasis via DDR1-mediated immune infiltration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Euphorbetin: A Guide for Laboratory Professionals
Euphorbetin, a dicoumarin compound exhibiting anticoagulant properties, requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2] Due to its chemical nature, this compound waste should be treated as hazardous. This guide provides a comprehensive, step-by-step approach to its proper disposal.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended PPE:
-
Gloves: Nitrile gloves are recommended.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat should be worn.
All handling of this compound, especially when dealing with the pure compound or preparing solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a systematic process of segregation, labeling, and storage, culminating in collection by a certified hazardous waste management service.
1. Waste Segregation:
-
Solid Waste: All solid this compound waste, including unused or expired pure compound and contaminated items such as weighing paper, gloves, and pipette tips, must be collected in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
2. Waste Container Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 35897-99-5
-
The primary hazard(s) (e.g., "Toxic," "Anticoagulant")
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
3. Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store incompatible chemicals separately to prevent dangerous reactions.
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but institutional policies may vary. Deface the original label before disposal.
5. Scheduling Waste Pickup:
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (often six to twelve months), contact your institution's EHS department to schedule a pickup.
-
Do not dispose of this compound waste down the drain or in the regular trash.
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Consult SDS (if available): If a specific SDS for this compound is available, consult it for spill cleanup procedures. In its absence, follow general procedures for solid chemical spills.
-
Cleanup:
-
For small spills of solid material, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.
-
For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the liquid.
-
Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.
Summary of Key Information
| Parameter | Information | Source |
| Chemical Name | This compound | |
| CAS Number | 35897-99-5 | |
| Chemical Class | Dicoumarin | [2] |
| Known Activity | Anticoagulant | [1] |
| Waste Category | Hazardous Waste | [3][4] |
| Disposal Method | Incineration via a licensed waste disposal facility is recommended for similar compounds. | [1][5] |
| PPE | Nitrile gloves, safety goggles, lab coat |
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
